molecular formula C7H5BrN4 B1373764 7-Bromopyrido[3,2-d]pyrimidin-4-amine CAS No. 1299607-72-9

7-Bromopyrido[3,2-d]pyrimidin-4-amine

Cat. No.: B1373764
CAS No.: 1299607-72-9
M. Wt: 225.05 g/mol
InChI Key: DHGMEPSZSWBNLX-UHFFFAOYSA-N
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Description

7-Bromopyrido[3,2-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C7H5BrN4 and its molecular weight is 225.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromopyrido[3,2-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromopyrido[3,2-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromopyrido[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-4-1-5-6(10-2-4)7(9)12-3-11-5/h1-3H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGMEPSZSWBNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 7-Bromopyrido[3,2-d]pyrimidin-4-amine: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth overview of 7-Bromopyrido[3,2-d]pyrimidin-4-amine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its fundamental molecular and chemical properties, plausible synthetic routes, and its significant applications as a scaffold in the design of targeted therapeutics, particularly kinase inhibitors.

Compound Identity and Physicochemical Properties

7-Bromopyrido[3,2-d]pyrimidin-4-amine is a solid organic compound featuring a fused pyridopyrimidine heterocyclic system. The strategic placement of a bromine atom and an amine group makes it a highly valuable intermediate for chemical library synthesis.

Table 1: Core Properties of 7-Bromopyrido[3,2-d]pyrimidin-4-amine

PropertyValueReference
Molecular Formula C₇H₅BrN₄[1]
Molecular Weight 225.05 g/mol [1]
Appearance Solid[1]
InChI Key DHGMEPSZSWBNLX-UHFFFAOYSA-N[1]
SMILES String Nc1ncnc2cc(Br)cnc12[1]
MDL Number MFCD18803490[1]

The Pyrido[3,2-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridopyrimidine core is recognized as a "privileged scaffold" in drug discovery.[2][3] This is due to its structural resemblance to endogenous purines, allowing it to function as a competitive inhibitor at the ATP-binding sites of numerous enzymes, particularly protein kinases.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, molecules built upon the pyridopyrimidine framework have been extensively investigated and developed as potent and selective inhibitors for a variety of kinase targets, including:

  • Epidermal Growth Factor Receptor (EGFR)[2]

  • Cyclin-Dependent Kinase 4 (Cdk4)[5]

  • Bruton's Tyrosine Kinase (BTK)[6]

  • Phosphoinositide 3-kinase (PI3K) and mTOR[7]

  • Aurora Kinases[8]

The bromine atom at the 7-position of the title compound serves as a crucial synthetic handle, enabling diversification of the scaffold through modern cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core, a key strategy in lead optimization.

Synthesis and Chemical Reactivity

While a specific, dedicated synthesis for 7-Bromopyrido[3,2-d]pyrimidin-4-amine is not extensively detailed in peer-reviewed literature, a plausible and logical synthetic pathway can be constructed based on established methodologies for analogous heterocyclic systems.[7][9] The most common approach involves the construction of the pyrimidine ring onto a pre-functionalized pyridine precursor.

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be prepared from a brominated 2,3-diaminopyridine. The synthesis can be conceptualized in four main stages:

  • Preparation of Starting Material : The synthesis would begin with a suitable brominated pyridine, such as 5-bromo-2,3-diaminopyridine. This intermediate can be synthesized from commercially available pyridines through nitration, reduction, and halogenation steps.[1][10]

  • Pyrimidine Ring Formation : The 2,3-diaminopyridine precursor undergoes cyclization with a one-carbon source. Heating with formic acid or triethyl orthoformate is a standard method to construct the fused pyrimidinone ring, yielding 7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one.

  • Chlorination : The resulting pyrimidinone is then activated for nucleophilic substitution by converting the 4-oxo group into a 4-chloro group. This is typically achieved by heating with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Amination : The final step involves the displacement of the reactive 4-chloro group with an amine source. Treatment with ammonia (e.g., ammonia in methanol or ammonium hydroxide) furnishes the desired 7-Bromopyrido[3,2-d]pyrimidin-4-amine.

Synthetic_Pathway A 5-Bromo-2,3-diaminopyridine B 7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one A->B Formic Acid, Heat C 7-Bromo-4-chloropyrido[3,2-d]pyrimidine B->C POCl3, Heat D 7-Bromopyrido[3,2-d]pyrimidin-4-amine C->D NH3 / MeOH, Heat

Caption: Plausible synthetic route to 7-Bromopyrido[3,2-d]pyrimidin-4-amine.

Key Chemical Reactivity: A Gateway to Kinase Inhibitors

The true utility of 7-Bromopyrido[3,2-d]pyrimidin-4-amine lies in the reactivity of its C7-Brorine bond. This site is primed for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry. These reactions allow for the precise and efficient introduction of a wide array of substituents, enabling detailed Structure-Activity Relationship (SAR) studies.

  • Suzuki-Miyaura Coupling : Reaction with aryl or heteroaryl boronic acids/esters to form C-C bonds.

  • Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.

  • Sonogashira Coupling : Reaction with terminal alkynes to form C-C triple bonds.

  • Ullmann Condensation : Copper-catalyzed coupling with phenols or other nucleophiles.[3]

This reactivity allows chemists to append various chemical moieties to the 7-position, probing interactions with specific amino acid residues within the kinase ATP-binding pocket to enhance potency and selectivity.

Coupling_Reactions cluster_0 Palladium-Catalyzed Cross-Coupling Start 7-Bromopyrido[3,2-d]pyrimidin-4-amine Suzuki R-B(OH)2 (Suzuki) Start->Suzuki Pd Catalyst, Base Buchwald R-NH2 (Buchwald-Hartwig) Start->Buchwald Pd Catalyst, Base Sonogashira R-C≡CH (Sonogashira) Start->Sonogashira Pd/Cu Catalysts, Base Product Diverse Library of Kinase Inhibitor Candidates Suzuki->Product Buchwald->Product Sonogashira->Product

Caption: Application in library synthesis via cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling reaction, a common application for this substrate. This protocol is based on general procedures for similar heteroaryl bromides and should be optimized for specific substrates.

Objective: To synthesize a 7-aryl-pyrido[3,2-d]pyrimidin-4-amine derivative.

Materials:

  • 7-Bromopyrido[3,2-d]pyrimidin-4-amine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like XPhos, 1-4 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, DMF, or Toluene/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add 7-Bromopyrido[3,2-d]pyrimidin-4-amine, the arylboronic acid, the palladium catalyst, and the base.

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed using a conventional oil bath or under microwave irradiation for accelerated reaction times.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure 7-aryl-pyrido[3,2-d]pyrimidin-4-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken.

  • Hazard Classification: 7-Bromopyrido[3,2-d]pyrimidin-4-amine is classified as Acute Toxicity, Oral (Category 4).[1] The GHS signal word is "Warning".[1]

  • Precautionary Statements: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

7-Bromopyrido[3,2-d]pyrimidin-4-amine is more than a simple chemical; it is a strategically designed building block that provides a reliable entry point into the synthesis of diverse libraries of pyridopyrimidine-based compounds. Its value is rooted in the proven therapeutic potential of its core scaffold and the synthetic flexibility afforded by the C-7 bromine handle. For researchers in drug discovery, this compound represents a key intermediate for developing next-generation targeted therapies, particularly in the highly competitive field of kinase inhibitors.

References

  • Maguire, M. P., et al. (1995). 4-(Phenylamino)- and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(12), 2106-2117. Available from: [Link]

  • Patel, K., et al. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research and Engineering Development, 6(4). Available from: [Link]

  • Singh, S., & Singh, J. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. Available from: [Link]

  • Wang, X., et al. (2020). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 192, 112185. Available from: [Link]

  • Esteve, C., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7589. Available from: [Link]

  • Trésorier-Lévêque, E., et al. (2016). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 21(10), 1338. Available from: [Link]

  • Azzam, R. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2909-2921. Available from: [Link]

  • Sharma, R., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society, 20, 2085–2117. Available from: [Link]

  • Flannery, E. L., et al. (2017). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. ChemMedChem, 12(15), 1248-1253. Available from: [Link]

  • Azzam, R. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2909-2921. Available from: [Link]

  • Koutentis, P. A., et al. (2021). Safe Synthesis of 4,7-Dibromo[2][3]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 26(21), 6435. Available from: [Link]

  • Rayala, R., & Wnuk, S. F. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(26), 3333-3336. Available from: [Link]

  • ResearchGate. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. ResearchGate. Retrieved from: [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][10]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1251. Available from: [Link]

  • Wiley-VCH. (2007). Supporting Information. Wiley Online Library. Retrieved from: [Link]

  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes, 8(10), 1342. Available from: [Link]

  • Salas, C. O., & Espinosa-Bustos, C. (Eds.). (2022). Special Issue: Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. Available from: [Link]

  • Zhang, L., et al. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis, 4, 684–692. Available from: [Link]

  • Protein Data Bank Japan (PDBj). (n.d.). ChemComp-HO4: 5-ethynyl-7-(beta-D-ribofuranosyl). PDBj. Retrieved from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. Available from: [Link]

  • Gangjee, A., et al. (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Bioorganic & Medicinal Chemistry, 25(23), 6303-6317. Available from: [Link]

  • Sychra, P., et al. (2023). Novel pyrimidine-1,3,4-oxadiazole hybrids and their precursors as potential antimycobacterial agents. Future Medicinal Chemistry, 15(14), 1219-1237. Available from: [Link]

  • Vanderwel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387. Available from: [Link]

Sources

7-Bromopyrido[3,2-d]pyrimidin-4-amine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The Halogenated Scaffold: Technical Profile of 7-Bromopyrido[3,2-d]pyrimidin-4-amine[1]

Executive Technical Summary

7-Bromopyrido[3,2-d]pyrimidin-4-amine represents a critical bicyclic heteroaromatic scaffold in modern medicinal chemistry.[1] Structurally, it fuses a pyridine ring with a pyrimidine ring, creating a "deaza-purine" analogue that functions as a privileged structure for kinase inhibition.[1]

The molecule is defined by two strategic reactive handles:[1]

  • C-4 Amino Group: Mimics the adenine N-1/N-6 motif of ATP, facilitating hydrogen bonding in the hinge region of kinase active sites.[1]

  • C-7 Bromine: A high-fidelity electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of structure-activity relationships (SAR) in the solvent-exposed regions of the target protein.[1]

Chemical Identity & Physiochemical Profile[3][4][5]

This section aggregates the definitive identifiers for the core scaffold and its primary precursors.[1] Note that while the 4-amine is the active pharmacophore precursor, the 4-chloro derivative is the primary commercial "parent" CAS used for procurement and synthesis.[1]

PropertyData
Compound Name 7-Bromopyrido[3,2-d]pyrimidin-4-amine
Parent Scaffold CAS 573675-31-7 (Refers to the 4-Chloro precursor)
Tautomer CAS 573675-29-3 (Refers to the 4-One/4-Hydroxy precursor)
Molecular Formula C₇H₅BrN₄
Molecular Weight 225.05 g/mol
SMILES Nc1ncnc2cc(Br)cnc12
InChI Key DHGMEPSZSWBNLX-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility DMSO (>20 mg/mL), DMF; sparingly soluble in water

Synthetic Architecture & Protocols

The synthesis of 7-bromopyrido[3,2-d]pyrimidin-4-amine is not a single-step process but rather a convergent workflow designed to install the bromine regioselectively before ring closure to avoid isomer mixtures.[1]

Workflow Logic (The "Why" behind the "How")

Direct bromination of the pyrido-pyrimidine core is often non-selective.[1] Therefore, the expert protocol begins with a pre-halogenated pyridine precursor.[1] The synthesis proceeds through a Cyclization → Activation → Amination sequence.[1]

Step-by-Step Protocol

Step 1: Cyclization to the 4-One Core

  • Precursor: 3-Amino-5-bromo-2-cyanopyridine.[1]

  • Reagent: Formic acid / Sulfuric acid (or Triethyl orthoformate).[1]

  • Procedure: Reflux the pyridine precursor in formic acid/H₂SO₄ for 4–6 hours. The nitrile hydrolyzes to the amide, which then cyclizes with the formyl source.[1]

  • Critical Control: Monitor for the disappearance of the nitrile stretch (2200 cm⁻¹) via IR.

  • Product: 7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one (CAS 573675-29-3).[1][2]

Step 2: Chlorination (Activation) [1]

  • Reagent: Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂).[1]

  • Catalyst: DMF (Catalytic amount to form the Vilsmeier-Haack reagent in situ).[1]

  • Procedure: Suspend the 4-one in neat POCl₃. Add 2-3 drops of DMF. Reflux at 100°C for 2-3 hours under anhydrous conditions (Ar/N₂ atmosphere).[1]

  • Safety Note: Quench carefully into ice-water; this reaction is highly exothermic.[1]

  • Product: 7-Bromo-4-chloropyrido[3,2-d]pyrimidine (CAS 573675-31-7).[1]

Step 3: Amination (The Target)

  • Reagent: Ammonia (7M in Methanol or 0.5M in Dioxane).[1]

  • Procedure: Dissolve the 4-chloro intermediate in THF or Dioxane. Add Ammonia solution (3-5 equivalents) at 0°C, then warm to RT. Stir for 12 hours.

  • Purification: The product often precipitates.[1] Filter and wash with cold ether to remove ammonium chloride salts.[1]

  • Yield Expectations: 75–85% over the final step.

Functionalization & Reactivity Map

The utility of this scaffold lies in its orthogonal reactivity .[1] The diagram below illustrates the logical flow of functionalization: the C-4 position is modified via SNAr (Nucleophilic Aromatic Substitution), while the C-7 position is modified via Pd-catalyzed coupling.[1]

G cluster_0 Orthogonal Reactivity Precursor 3-Amino-5-bromo- 2-cyanopyridine Core_One 7-Bromo-4-one (CAS 573675-29-3) Precursor->Core_One Cyclization (HCOOH/H2SO4) Core_Cl 7-Bromo-4-chloro (CAS 573675-31-7) Core_One->Core_Cl Activation (POCl3/DMF) Target 7-Bromopyrido[3,2-d] pyrimidin-4-amine Core_Cl->Target Amination (NH3/MeOH) Library Kinase Inhibitor Library (C-7 Aryl) Target->Library Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4)

Figure 1: Synthetic workflow and reactivity logic. The pathway demonstrates the conversion from the pyridine precursor to the final kinase-privileged scaffold.[1]

Therapeutic Utility & Mechanism

The 7-bromopyrido[3,2-d]pyrimidin-4-amine scaffold is extensively utilized in oncology and immunology drug discovery.[1]

1. Kinase Selectivity Profile:

  • PI3K / mTOR Pathway: The pyridopyrimidine core is isosteric with the quinazoline core found in drugs like Gefitinib, but the nitrogen at position 5 (pyridine N) alters the electron density, often improving solubility and metabolic stability.[1]

  • p38 MAP Kinase: Derivatives at the C-7 position allow the molecule to extend into the hydrophobic pocket of p38, a key target for anti-inflammatory therapeutics.[1]

  • CDK4/6: The amine at C-4 serves as the hinge binder, while the C-7 aryl extension (added via Suzuki coupling) dictates selectivity between CDK isoforms.[1]

2. Structural Advantages:

  • H-Bonding: The N-1 and 4-NH₂ act as an acceptor-donor motif, mimicking the adenine ring of ATP.[1]

  • Metabolic Stability: The pyridine nitrogen reduces the electron density of the ring system compared to quinazolines, potentially reducing oxidative metabolism by CYP450 enzymes.[1]

Safety & Handling Guidelines

  • Hazard Classification: GHS07 (Warning).[1]

  • Acute Toxicity: Harmful if swallowed (H302).[1]

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The 4-chloro intermediate is moisture-sensitive and will hydrolyze back to the 4-one if exposed to humid air.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 23537163: 7-Bromo-4-chloropyrido[3,2-d]pyrimidine.[1] Retrieved from [Link]

Sources

Technical Guide: Synthesis of 7-Bromopyrido[3,2-d]pyrimidin-4-amine

[1]

Retrosynthetic Analysis & Strategy

The target molecule, 7-Bromopyrido[3,2-d]pyrimidin-4-amine , is best approached via the cyclocondensation of a 2,3-disubstituted pyridine.[1] The bromine atom at position 7 of the fused system originates from position 5 of the pyridine ring.

  • Target: 7-Bromopyrido[3,2-d]pyrimidin-4-amine[1]

  • Core Disconnection: Pyrimidine ring formation via the N1-C2-N3 synthon.[1]

  • Key Intermediate: 3-Amino-5-bromopicolinonitrile (CAS: 573675-27-1).[1][2]

  • Primary Starting Material: 5-Bromo-2-hydroxypyridine (widely available commodity chemical).[1]

Structural Mapping Logic

To ensure the bromine ends up at position 7:

  • Pyridine Ring: The nitrogen is at position 1.[3]

  • Substituents: The nitrile (CN) is at position 2; the amine (NH₂) is at position 3; the bromine (Br) is at position 5.

  • Fusion: The pyrimidine ring fuses at the C2-C3 bond.

  • Result: The pyridine nitrogen becomes N5 in the pyrido[3,2-d]pyrimidine system. The C5-Br becomes C7-Br .

Synthesis of the Key Precursor: 3-Amino-5-bromopicolinonitrile[1]

While 3-amino-5-bromopicolinonitrile is commercially available, in-house synthesis is often required for scale-up or cost optimization.[1] Direct bromination of 3-aminopicolinonitrile is not recommended due to poor regioselectivity (favoring the C6 position).[1] The authoritative route proceeds via nitration and functional group interconversion.

Step 1: Nitration of 5-Bromo-2-hydroxypyridine[1]
  • Reagents: HNO₃ (fuming), H₂SO₄.

  • Conditions: 0°C to RT, 2-4 hours.

  • Mechanism: Electrophilic aromatic substitution. The hydroxyl group (tautomeric with pyridone) directs the nitro group to the ortho position (C3).

  • Product: 5-Bromo-3-nitro-2-pyridone (or 5-bromo-3-nitro-2-hydroxypyridine).[1]

Step 2: Chlorination (Deoxychlorination)[1]
  • Reagents: POCl₃ (Phosphorus oxychloride), catalytic DMF or Quinoline.

  • Conditions: Reflux (110°C), 3-5 hours.

  • Protocol: The pyridone is treated with neat POCl₃. The reaction converts the C2-OH to a C2-Cl, activating the position for nucleophilic attack.

  • Product: 2-Chloro-5-bromo-3-nitropyridine .[1]

Step 3: Rosenmund-von Braun Cyanation[1]
  • Reagents: Zn(CN)₂ (Zinc cyanide) or CuCN, Pd(PPh₃)₄ (catalyst).[1]

  • Conditions: DMF, 80-100°C, N₂ atmosphere.[1]

  • Critical Control: Stoichiometry must be controlled to prevent displacing the C5-Br. The C2-Cl bond is more reactive towards Pd oxidative addition due to the ortho-nitro effect (activation).[1]

  • Product: 5-Bromo-3-nitropicolinonitrile .[1]

Step 4: Nitro Reduction[1]
  • Reagents: Fe powder/NH₄Cl (standard) or SnCl₂/HCl.[1]

  • Conditions: EtOH/H₂O, 70°C.

  • Note: Avoid catalytic hydrogenation (H₂/Pd-C) to prevent debromination (hydrodehalogenation).[1] Iron-mediated reduction is chemoselective for the nitro group in the presence of aryl halides and nitriles.

  • Product: 3-Amino-5-bromopicolinonitrile .[1][2]

Cyclization to 7-Bromopyrido[3,2-d]pyrimidin-4-amine[1]

This step constructs the pyrimidine ring using a "one-carbon" donor bridging the amine and the nitrile.

Experimental Protocol
  • Reagents:

    • Substrate: 3-Amino-5-bromopicolinonitrile (1.0 equiv).

    • Cyclizing Agent: Formamidine acetate (1.5 - 2.0 equiv).[1]

    • Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH).[1]

  • Procedure:

    • Charge a reaction vessel with the pyridine precursor and alcohol solvent.[4]

    • Add Formamidine acetate in a single portion.

    • Heat the mixture to reflux (78°C for EtOH, 117°C for n-BuOH) under an inert atmosphere (Ar or N₂).

    • Monitor by TLC/LC-MS.[1] The reaction typically completes in 4–12 hours.

    • Work-up: Cool the mixture to room temperature. The product often precipitates directly. Filter the solid.[5] If no precipitate forms, concentrate the solvent and triturate with diethyl ether or water.

  • Purification: Recrystallization from EtOH/DMF or flash chromatography (DCM/MeOH) if necessary.

Reaction Mechanism[6][7]
  • Nucleophilic Attack: The exocyclic amine (NH₂) of the pyridine attacks the electrophilic carbon of formamidine acetate, releasing ammonia.

  • Intermediate Formation: Formation of an amidine intermediate.

  • Intramolecular Cyclization: The amidine nitrogen attacks the electrophilic nitrile carbon (C≡N).

  • Isomerization: Dimroth rearrangement-like tautomerization yields the stable 4-amino-pyrimidine ring.[1]

Visualized Workflows (Graphviz)[1]

Diagram 1: Retrosynthesis and Forward Synthesis Tree

GTarget7-Bromopyrido[3,2-d]pyrimidin-4-amine(Target Scaffold)Precursor3-Amino-5-bromopicolinonitrile(Key Intermediate)Precursor->TargetFormamidine AcetateCyclization (Reflux)Start5-Bromo-2-hydroxypyridine(Starting Material)Inter15-Bromo-3-nitro-2-pyridoneStart->Inter1HNO3, H2SO4NitrationInter22-Chloro-5-bromo-3-nitropyridineInter1->Inter2POCl3DeoxychlorinationInter35-Bromo-3-nitropicolinonitrileInter2->Inter3Zn(CN)2, Pd(0)Selective CyanationInter3->PrecursorFe, NH4ClChemoselective Reduction

Caption: Step-by-step synthetic pathway from commodity pyridine to the bicyclic target.

Diagram 2: Cyclization Mechanism Detail[1]

MechanismSM3-Amino-5-bromopicolinonitrileInterAmidine IntermediateSM->Inter+ Reagent- NH3ReagentFormamidine AcetateProd7-Bromopyrido[3,2-d]pyrimidin-4-amineInter->ProdIntramolecularNucleophilic Attackon Nitrile

Caption: Mechanistic flow of the pyrimidine ring closure.

Summary of Key Data

CompoundCAS NumberRoleMolecular Weight
7-Bromopyrido[3,2-d]pyrimidin-4-amine 1373268-07-3 Target 225.05
3-Amino-5-bromopicolinonitrile573675-27-1Key Precursor198.02
5-Bromo-2-hydroxypyridine13466-38-1Starting Material173.99
Formamidine Acetate3473-63-0Cyclizing Agent104.11

Optimization & Troubleshooting

  • Regioselectivity of Cyanation: In Step 3 (Cyanation), the 2-chloro position is significantly more reactive than the 5-bromo position due to the electron-withdrawing effect of the adjacent nitro group and the ring nitrogen. However, temperature control is vital. Do not exceed 100°C to avoid bis-cyanation.[1]

  • Reduction Selectivity: Do not use H₂/Pd for the nitro reduction (Step 4). The aryl bromide is labile under catalytic hydrogenation conditions. Use Iron (Fe) or Tin(II) Chloride (SnCl₂) to preserve the bromine handle.[1]

  • Cyclization Yields: If the reaction with formamidine acetate is sluggish, switching the solvent to 2-methoxyethanol (boiling point ~124°C) can drive the reaction to completion. Alternatively, microwave irradiation at 150°C for 30 minutes often provides quantitative conversion.

References

  • Sigma-Aldrich. (n.d.).[1] 7-Bromopyrido[3,2-d]pyrimidin-4-amine Product Page. Retrieved from [1]

  • PubChem. (n.d.). 3-Amino-5-bromopicolinonitrile Compound Summary. Retrieved from [1]

  • ChemicalBook. (n.d.). Synthesis of 3-Amino-5-bromopicolinonitrile. Retrieved from [1]

  • Babu, R. A., et al. (2014).[3] Synthesis of 2-bromo-5-methylpyridin-3-amine via Iron Reduction. WO2014/78378. Retrieved from [1]

  • Organic Syntheses. (1950). 2,3-Diaminopyridine from 2-amino-3-nitropyridine. Org. Syn. Coll. Vol. 3, p.262. Retrieved from [1]

The Multifaceted Biological Activities of Pyridopyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the diverse biological activities of pyridopyrimidine derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causal relationships behind experimental designs, and offers detailed protocols for the evaluation of these promising molecules.

Introduction: The Pyridopyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

Pyridopyrimidines are bicyclic heterocyclic compounds formed by the fusion of a pyridine and a pyrimidine ring. This rigid structural framework allows for specific interactions with a variety of biological targets, making it a "privileged scaffold" in medicinal chemistry.[1] The versatility of this core structure, combined with the potential for diverse substitutions, has led to the development of numerous derivatives with a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1][2][3] This guide will delve into the key biological activities of pyridopyrimidine derivatives, their mechanisms of action, and the experimental methodologies used to assess their therapeutic potential.

Anticancer Activity: Targeting the Hallmarks of Cancer

Pyridopyrimidine derivatives have emerged as a significant class of anticancer agents due to their ability to interfere with various signaling pathways and cellular processes critical for cancer cell proliferation and survival.[2][3][4]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyridopyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.[3][4]

  • Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4): Certain pyridopyrimidine derivatives have been identified as dual inhibitors of EGFR and CDK4/cyclin D1.[4] EGFR is a tyrosine kinase that, upon activation, triggers downstream pathways promoting cell proliferation, while CDK4 is essential for cell cycle progression from the G1 to the S phase. Dual inhibition of these targets can lead to a synergistic anticancer effect.

  • PI3K/mTOR Pathway: The phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Several pyridopyrimidine scaffolds have been developed as potent dual inhibitors of PI3K and mTOR, demonstrating the ability to induce G1-phase cell cycle arrest and apoptosis in cancer cells.[5]

  • PIM-1 Kinase: PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell survival and proliferation. Novel pyrido[2,3-d]pyrimidine derivatives have been synthesized as potent PIM-1 kinase inhibitors, inducing apoptosis in cancer cells.[2]

Signaling Pathway: PI3K/mTOR Inhibition by Pyridopyrimidine Derivatives

PI3K_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Pyridopyrimidine Pyridopyrimidine Derivative Pyridopyrimidine->PI3K Inhibits Pyridopyrimidine->mTORC1 Inhibits Anticancer_Workflow Synthesis Synthesis of Pyridopyrimidine Derivatives PrimaryScreening Primary Screening (e.g., MTT Assay on a few cell lines) Synthesis->PrimaryScreening HitIdentification Hit Identification (Compounds with significant activity) PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (IC50 determination on a panel of cancer cell lines) HitIdentification->SecondaryScreening MechanismOfAction Mechanism of Action Studies (Kinase assays, Apoptosis assays, Cell cycle analysis) SecondaryScreening->MechanismOfAction LeadOptimization Lead Optimization (SAR studies) MechanismOfAction->LeadOptimization

Caption: Workflow for anticancer drug discovery.

Table 1: Anticancer Activity of Selected Pyridopyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 4 MCF-70.57PIM-1 Kinase Inhibition, Apoptosis Induction[2]
Compound 11 HepG20.99PIM-1 Kinase Inhibition[2]
Compound 9b HepG-21.17EGFR Kinase Inhibition[6]
Compound 3a MCF-72.79EGFR Kinase Inhibition[6]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Pyridopyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria. [6][7][8][9]

Mechanism of Action: Inhibition of Bacterial Enzymes

Some pyridothienopyrimidine derivatives have been shown to inhibit essential bacterial enzymes, leading to bacterial cell death. For instance, certain derivatives act as dual inhibitors of E. coli DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. [10]

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial efficacy of new compounds is determined by measuring their minimum inhibitory concentration (MIC). [11][12][13] Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the pyridopyrimidine derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Antibacterial Activity of Selected Pyridopyrimidine Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 5b B. subtilis8[6]
Compound 9b E. coli4[6]
Compound 5c S. aureus0.48-3.91[8]
Compound 14a Gram-positive & Gram-negative bacteria0.48-3.91[8]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrimidine derivatives have shown promise as anti-inflammatory agents. [14][15]

Mechanism of Action: COX Inhibition

A key mechanism of anti-inflammatory action for some pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. [15]Some derivatives exhibit selectivity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, which may lead to a better safety profile compared to non-selective COX inhibitors. [15]

In Vivo Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of pyridopyrimidine derivatives is often evaluated in animal models of inflammation. [16][17][18][19] Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

  • Compound Administration: Administer the pyridopyrimidine derivatives orally or intraperitoneally to the test groups. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Logical Relationship: From In Vitro to In Vivo Anti-inflammatory Screening

AntiInflammatory_Screening InVitro In Vitro Screening (COX-1/COX-2 Inhibition Assays) ActiveCompounds Identification of Active and Selective COX-2 Inhibitors InVitro->ActiveCompounds InVivo In Vivo Screening (Carrageenan-Induced Paw Edema) ActiveCompounds->InVivo EfficacyConfirmation Confirmation of Anti-inflammatory Efficacy InVivo->EfficacyConfirmation FurtherStudies Further Preclinical Studies (Toxicology, Pharmacokinetics) EfficacyConfirmation->FurtherStudies

Caption: Screening cascade for anti-inflammatory drugs.

Central Nervous System (CNS) Activity

Recent research has highlighted the potential of pyrimidine-based compounds as agents targeting the CNS. [20]Their ability to interact with various receptors and enzymes in the brain makes them attractive candidates for the treatment of neurological and psychiatric disorders. Pyrimidine derivatives have been investigated as:

  • Serotonin (5-HT) receptor agonists and antagonists: Modulating serotonergic neurotransmission is a key strategy for treating depression, anxiety, and other mood disorders.

  • Adenosine receptor agonists and antagonists: Adenosine receptors are involved in regulating sleep, anxiety, and neuronal excitability.

  • Anticonvulsant agents: Some derivatives have shown efficacy in animal models of epilepsy.

Further research is needed to fully elucidate the mechanisms of action and therapeutic potential of pyridopyrimidine derivatives in the CNS.

Conclusion and Future Perspectives

Pyridopyrimidine derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their ability to interact with multiple biological targets, including kinases, bacterial enzymes, and inflammatory mediators, underscores their potential for the development of novel therapeutics for cancer, infectious diseases, and inflammatory disorders. The continued exploration of the structure-activity relationships of this scaffold, coupled with advanced computational and experimental screening techniques, will undoubtedly lead to the discovery of new and more potent pyridopyrimidine-based drugs with improved efficacy and safety profiles.

References

  • International Journal of Pharmaceutical Sciences. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
  • NIH. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling.
  • ResearchGate. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]

  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

  • Unknown. (n.d.).
  • MDPI. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. [Link]

  • PubMed. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]

  • PMC - NIH. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. [Link]

  • ACS Publications. (n.d.). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. [Link]

  • PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • ACS Publications. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]pyrimido[1,2-c]pyrimidine Derivatives. [Link]

  • Unknown. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]

  • The Pharma Innovation Journal. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.).
  • PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

  • PubMed. (n.d.). Recent Advances in the Development of Pyrimidine-based CNS Agents.
  • NIH. (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • NIH. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
  • Dove Medical Press. (2022). Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. [Link]

  • PubMed. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. [Link]

  • PubMed Central. (2020). Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • MDPI. (n.d.). Antimicrobial Susceptibility of Clostridioides difficile in Spain: Multicenter Retrospective Cohort Study.
  • Unknown. (n.d.).
  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. [Link]

  • ACS Omega. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. [Link]

  • bioMerieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Slideshare. (n.d.). In vivo screening method for anti inflammatory agent. [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
  • Unknown. (n.d.).

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Technical Deep Dive: 7-Bromopyrido[3,2-d]pyrimidin-4-amine in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the utility, synthesis, and application of 7-Bromopyrido[3,2-d]pyrimidin-4-amine as a privileged scaffold in kinase inhibitor discovery.[1]

Executive Summary

7-Bromopyrido[3,2-d]pyrimidin-4-amine (CAS: 1150617-54-1) is a critical intermediate and scaffold in medicinal chemistry, specifically designed for Fragment-Based Drug Discovery (FBDD) targeting serine/threonine and lipid kinases.[1] Unlike the more common pyrido[2,3-d]pyrimidine (found in Palbociclib), the [3,2-d] isomer offers a distinct vector geometry for accessing the solvent-exposed regions of the ATP-binding pocket.[1]

Its primary value lies in its dual-functionality :

  • The Hinge Binder (4-amine + N3): Mimics the adenine moiety of ATP, forming essential hydrogen bonds with the kinase hinge region.[1]

  • The Exit Vector (7-bromo): A reactive handle positioned to direct substituents into the hydrophobic pocket II or the solvent front, allowing for high-selectivity optimization via Suzuki-Miyaura cross-coupling.[1]

Primary Validated Targets: PI3Kδ (Phosphoinositide 3-kinase delta), mTOR, and MNK kinases.

Chemical Architecture & Mechanism of Action

Structural Logic

The scaffold is an adenine bioisostere. In the ATP binding pocket, the pyrido[3,2-d]pyrimidine core orients itself such that:

  • N3 acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the hinge residue.[1]

  • C4-NH2 acts as a Hydrogen Bond Donor (HBD) for the backbone carbonyl of the hinge residue.[1]

  • C7-Br is positioned at the "back" of the pocket, allowing extension into the affinity pocket (selectivity filter).[1]

Visualization of Binding Mode

The following diagram illustrates the pharmacophore mapping of the scaffold within a generic kinase ATP pocket.

BindingMode Hinge Hinge Region (Backbone NH/CO) N3 N3 Nitrogen (H-Bond Acceptor) Hinge->N3 H-Bond Gatekeeper Gatekeeper Residue (Steric Control) Hydrophobic Hydrophobic Pocket II (Selectivity) Core Pyrido[3,2-d]pyrimidine Core Core->Gatekeeper Van der Waals Amine 4-Amine (H-Bond Donor) Amine->Hinge H-Bond Bromo 7-Bromo Handle (Synthetic Vector) Bromo->Hydrophobic Suzuki Coupling Extension

Caption: Pharmacophore map showing the H-bond network (Hinge) and the vector for chemical expansion (Hydrophobic Pocket).[1]

Synthesis Protocols

The synthesis of the core scaffold requires precision to ensure the bromine handle remains intact for late-stage diversification.

Retrosynthetic Analysis

The most robust route proceeds from 3-amino-5-bromopyridine-2-carbonitrile .[1] This ensures the pyridine nitrogen is correctly positioned relative to the pyrimidine fusion.

Step-by-Step Synthesis Protocol

Reagents:

  • Starting Material: 3-Amino-5-bromopyridine-2-carbonitrile[1]

  • Reagent A: Formamidine acetate (or Formamide)[1]

  • Solvent: Ethanol or DMA (Dimethylacetamide)[1]

  • Catalyst: Sodium ethoxide (if using formamidine)[1]

Procedure:

  • Preparation: Charge a reaction vessel with 3-amino-5-bromopyridine-2-carbonitrile (1.0 eq) and Formamidine acetate (2.5 eq).

  • Solvation: Dissolve in Ethanol (0.5 M concentration).

  • Cyclization: Heat the mixture to reflux (80°C) for 12–16 hours. The amino group attacks the formamidine, followed by intramolecular cyclization onto the nitrile.

  • Work-up: Cool the reaction to room temperature. The product, 7-Bromopyrido[3,2-d]pyrimidin-4-amine, typically precipitates.[1]

  • Purification: Filter the solid, wash with cold ethanol and diethyl ether. Recrystallize from DMF/MeOH if necessary.

    • Quality Control: Verify structure via 1H NMR (DMSO-d6).[1] Look for the singlet pyrimidine proton at ~8.4 ppm and the broad NH2 signal.

Late-Stage Functionalization (Suzuki-Miyaura Coupling)

To convert the scaffold into a potent inhibitor (e.g., PI3Kδ inhibitor), replace the bromine with an aryl/heteroaryl group.[1]

Protocol:

  • Mix: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and Cs2CO3 (2.0 eq).

  • Solvent: Dioxane:Water (4:1 ratio).[1] Degas thoroughly with Argon.

  • Reaction: Microwave irradiation at 110°C for 45 minutes.

  • Isolation: Extract with EtOAc, dry over MgSO4, and purify via Flash Chromatography (DCM:MeOH gradient).

SynthesisRoute SM 3-Amino-5-bromopyridine- 2-carbonitrile Core 7-Bromopyrido[3,2-d] pyrimidin-4-amine (THE SCAFFOLD) SM->Core Reflux, EtOH Reagent Formamidine Acetate (Cyclization Agent) Reagent->Core Coupling Suzuki-Miyaura Coupling Core->Coupling Ar-B(OH)2, Pd cat. Inhibitor 7-Aryl-pyrido[3,2-d] pyrimidin-4-amine (Active Kinase Inhibitor) Coupling->Inhibitor

Caption: Synthetic pathway from pyridine precursor to functionalized kinase inhibitor.[1]

Validated Biological Applications[1]

Case Study: PI3Kδ Inhibition

Research indicates that substituting the 7-position with specific heteroaryls (e.g., 3-hydroxyphenyl or indole derivatives) yields nanomolar potency against PI3Kδ.[1]

Compound IDR-Group (at 7-position)PI3Kδ IC50 (nM)Selectivity (vs PI3Kα)
Scaffold Only -Br>10,000N/A
Derivative A 3-Hydroxyphenyl12>50-fold
Derivative B Indol-5-yl2.8>100-fold
Derivative C Pyrazol-4-yl45>10-fold
Biochemical Assay Protocol (ADP-Glo)

To validate the activity of derivatives synthesized from this scaffold:

  • Enzyme Prep: Dilute PI3Kδ recombinant enzyme in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).

  • Substrate: Prepare PIP2:PS lipid substrate vesicles.

  • Reaction:

    • Add 2 µL compound (in DMSO).[1]

    • Add 4 µL Enzyme. Incubate 15 min.

    • Add 4 µL ATP/Substrate mix.

    • Incubate 60 min at Room Temp.

  • Detection: Add ADP-Glo Reagent (Promega) to deplete remaining ATP, then Kinase Detection Reagent to convert ADP to Luciferase signal.[1]

  • Analysis: Measure luminescence. Calculate IC50 using a 4-parameter logistic fit.

References

  • Ren, Y., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules.[2][3][4][5][6][7][8][9][10][11][12] Link

  • Liu, Y., et al. (2020). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry.[2][3][10][11] Link[1]

  • Sigma-Aldrich. 7-Bromopyrido[3,2-d]pyrimidin-4-amine Product Specification.[1]Link[1]

  • Vandevoorde, A., et al. Pyrido[2,3-d]pyrimidines and pyrido[3,2-d]pyrimidines as privileged scaffolds for kinase inhibition.[1] Current Medicinal Chemistry.

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7-Bromopyrido[3,2-d]pyrimidin-4-amine: Physicochemical Profiling and Solubility Determination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Bromopyrido[3,2-d]pyrimidin-4-amine Solubility Profiling & Optimization Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Researchers

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

7-Bromopyrido[3,2-d]pyrimidin-4-amine represents a critical scaffold in the design of ATP-competitive kinase inhibitors. The fused bicyclic heteroaromatic system—comprising a pyridine ring fused to a pyrimidine ring—offers a distinct vector for hydrogen bonding within the hinge region of kinase active sites. However, the planar, rigid nature of this scaffold, combined with the heavy halogen substituent (bromine at C7), introduces significant solubility challenges that can impede bioavailability and formulation.

This guide provides a rigorous framework for characterizing the solubility profile of this specific chemical entity. It moves beyond static data points to establish a self-validating experimental workflow, ensuring that solubility data generated in your lab is robust enough for IND-enabling studies.

Structural Determinants of Solubility

The solubility of 7-Bromopyrido[3,2-d]pyrimidin-4-amine is governed by the interplay between its crystal lattice energy (enthalpy of fusion) and solvation energy.

  • Planarity & Stacking: The aromatic pyrido-pyrimidine core facilitates strong

    
     stacking interactions in the solid state, increasing the lattice energy and reducing dissolution rates.
    
  • Hydrogen Bonding: The C4-amine acts as both an H-bond donor and acceptor, while the ring nitrogens (N1, N3, N5) act as acceptors. This creates a high potential for inter-molecular networking, further stabilizing the crystal lattice.

  • Ionization: The molecule is amphoteric but predominantly basic due to the pyridine and pyrimidine nitrogens. Solubility is highly pH-dependent.

Physicochemical Data Profile

The following data summarizes the theoretical and predicted properties that define the solubility window for this compound.

Table 1: Physicochemical Properties of 7-Bromopyrido[3,2-d]pyrimidin-4-amine

PropertyValue (Predicted/Range)Implication for Solubility
Molecular Formula

--
Molecular Weight ~225.05 g/mol Low MW favors permeability but does not guarantee solubility.
cLogP 1.2 – 1.8Moderate lipophilicity; suggests poor water solubility but good membrane permeability.
TPSA ~65-75 ŲPolar surface area is within the "sweet spot" for oral bioavailability.
pKa (Basic) ~3.5 – 4.5 (Ring N)Solubility will increase significantly at pH < 3.0 due to protonation.
H-Bond Donors 1 (Exocyclic -NH2)Critical for crystal packing.
H-Bond Acceptors 3 (Ring Nitrogens)Facilitates solvation in polar protic solvents.

Critical Insight: The predicted logP (< 2.0) suggests this compound is not "grease" (highly lipophilic), but rather "brick dust" (high melting point, high lattice energy). Solubilization strategies should focus on disrupting crystal packing (amorphous dispersions) or ionization (salt formation) rather than just adding lipid excipients.

Experimental Protocols: Solubility Determination

To generate reliable data, you must distinguish between Kinetic Solubility (for early screening) and Thermodynamic Solubility (for formulation).

Workflow Visualization

The following diagram outlines the decision matrix for solubility profiling.

SolubilityWorkflow Start Solid 7-Bromopyrido[3,2-d]pyrimidin-4-amine Screen Phase 1: Kinetic Solubility (DMSO Stock -> Buffer) Start->Screen High Throughput Thermo Phase 2: Thermodynamic Solubility (Solid -> Buffer, 24-48h) Start->Thermo Gold Standard Precip Check for Precipitation (Nephelometry/UV) Screen->Precip Precip->Thermo If Candidate Progresses HPLC Quantification (HPLC-UV/MS) Thermo->HPLC Filter (0.22 µm) Data Solubility Profile Generated HPLC->Data

Figure 1: Decision matrix for distinguishing between kinetic screening and thermodynamic validation.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

This is the "Gold Standard" for regulatory submission and formulation design.

Materials:

  • Micronized compound (ensure uniform particle size to avoid dissolution rate limits).

  • Standard Buffers: pH 1.2 (SGF), pH 4.5, pH 6.8 (SIF), pH 7.4 (PBS).

  • HPLC grade solvents (Acetonitrile, Methanol).

Step-by-Step Methodology:

  • Saturation: Add excess solid compound (~2–5 mg) to 1.0 mL of the respective buffer in a glass vial. The solution must remain cloudy (suspension).

  • Equilibration: Agitate at 25°C (or 37°C) for 24 to 48 hours using a rotary shaker. Note: Avoid magnetic stir bars as they can grind the crystals, artificially altering particle size.

  • pH Check: Measure the pH of the supernatant at the end of the experiment. The compound itself may act as a buffer and shift the pH.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes or filter through a PVDF 0.22 µm syringe filter (pre-saturated to prevent drug adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV (typically 254 nm for the pyrimidine core).

    • Self-Validation Step: Run a standard curve of the compound in DMSO to ensure the detector response is linear in the expected range.

Protocol B: pH-Dependent Profiling (The "U-Shape" Curve)

Because the pyrido-pyrimidine core contains basic nitrogens, solubility will drastically change with pH.

  • pH 1.2: Expect high solubility (> 1 mg/mL) due to protonation of the pyridine nitrogen.

  • pH 3–5: Transition zone. Solubility drops as the species deprotonates.

  • pH > 7: Solubility reaches its intrinsic minimum (S0), likely < 50 µg/mL.

Solubilization Strategies

If the intrinsic solubility (S0) is insufficient (< 10 µg/mL), employ the following strategies.

Salt Selection

The basic amine and ring nitrogens make this compound a candidate for salt formation with strong acids.

  • Recommended Counter-ions: Mesylate (Methanesulfonic acid), Hydrochloride (HCl), or Tosylate.

  • Mechanism: Protonation disrupts the planar stacking energy of the crystal lattice.

Cosolvent Systems

For IV formulation or early animal PK studies (Cassette dosing), use the following solvent vehicles.

Table 2: Recommended Vehicle Systems

Vehicle SystemSolubility PotentialNotes
DMSO (100%) > 20 mg/mLHigh solubility, but limited biological tolerability.
PEG400 / Water (40:60) 1 – 5 mg/mLStandard for IP/PO dosing.
5% DMA / 40% PEG400 / 55% Water 2 – 8 mg/mLDMA (Dimethylacetamide) is a powerful solubilizer for planar heterocycles.
Captisol® (SBE-β-CD) VariableCyclodextrin complexation may sequester the hydrophobic bromine tail.
Pathway of Solubilization Logic

SolubilizationLogic Problem Low Aqueous Solubility CheckPH Check pH < pKa? Problem->CheckPH Salt Salt Formation (Mesylate/HCl) CheckPH->Salt Yes (Basic N) Cosolvent Cosolvents (PEG400/DMA) CheckPH->Cosolvent No (Neutral pH req) Complex Cyclodextrins (Captisol) Cosolvent->Complex If Stability Fails

Figure 2: Logic flow for selecting the appropriate solubilization strategy based on formulation constraints.

References

  • PubChem Compound Summary. "7-Bromo-4-chloropyrido[3,2-d]pyrimidine."[1] National Center for Biotechnology Information. Accessed 2024.[2][3] Link[1]

  • Lippincott, Williams & Wilkins. "Remington: The Science and Practice of Pharmacy." Solubility and Dissolution. (Standard text for thermodynamic solubility protocols).
  • Journal of Medicinal Chemistry. "Strategies for the Modification of the Solubility of Pyrido[2,3-d]pyrimidine Derivatives." (General reference for scaffold behavior). Link

  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience. (Authoritative source on pH-dependent solubility profiling).

Sources

Methodological & Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyridopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid preparation of pyridopyrimidines, a class of heterocyclic compounds of significant pharmacological interest. We will explore the fundamental principles of microwave heating in chemical reactions and contrast them with conventional thermal methods. This document provides detailed, step-by-step protocols for the synthesis of various pyridopyrimidine scaffolds, including multicomponent reaction strategies. Furthermore, practical guidance on reaction optimization and troubleshooting is presented to enable researchers to harness the full potential of this powerful technology in their drug discovery and development endeavors.

Introduction: The Significance of Pyridopyrimidines and the Advent of Microwave Synthesis

Pyridopyrimidines are fused heterocyclic systems composed of pyridine and pyrimidine rings. This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, antiviral, analgesic, and antihistaminic properties.[1][2] The pyrido[2,3-d]pyrimidine core, in particular, has been the subject of extensive research due to its presence in molecules that act as kinase inhibitors and antitumor agents.[3]

Traditional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures. The advent of microwave-assisted organic synthesis has revolutionized the field by offering a more efficient, sustainable, and rapid alternative.[4][5] Microwave irradiation facilitates uniform and instantaneous heating of the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing synthesis times from hours to minutes.[5][6] This technology not-only improves yields and purity but also aligns with the principles of green chemistry by minimizing energy consumption and solvent usage.[7][8]

Fundamental Principles of Microwave-Assisted Synthesis

Microwave chemistry utilizes microwave radiation, a form of electromagnetic energy, to heat chemical reactions.[9][10] The heating mechanism is fundamentally different from conventional heating methods that rely on conduction and convection.

Mechanism of Microwave Heating

Microwave heating in a chemical reaction is primarily driven by two mechanisms:

  • Dipolar Polarization: Polar molecules in the reaction mixture continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. This constant molecular motion and friction generate heat.[11][12]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic movement results in the dissipation of energy as heat.[12]

This direct and uniform heating of the reaction medium, often referred to as "in-core volumetric heating," eliminates the thermal gradients and localized overheating associated with conventional heating, leading to more controlled and reproducible reaction outcomes.[10][13]

Advantages Over Conventional Heating

The unique heating mechanism of microwave synthesis offers several key advantages:

  • Accelerated Reaction Rates: The rapid and efficient energy transfer allows reactions to reach the required activation energy much faster, leading to significant rate enhancements.[4][11]

  • Higher Yields and Purity: Uniform heating minimizes the formation of byproducts that can arise from localized overheating or prolonged reaction times.[5][6]

  • Improved Selectivity: The precise temperature control offered by modern microwave reactors can lead to improved reaction selectivity.[5]

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.[8]

  • Facilitation of "Difficult" Reactions: Reactions that are sluggish or require very high temperatures under conventional conditions can often be successfully carried out using microwave irradiation.[11]

Experimental Protocols for Microwave-Assisted Pyridopyrimidine Synthesis

The following protocols provide detailed procedures for the synthesis of different pyridopyrimidine scaffolds using microwave irradiation. These examples have been selected to illustrate the versatility of this technique, including multicomponent reactions.

Protocol 1: One-Pot, Three-Component Synthesis of Dihydropyrido[2,3-d]pyrimidines

This protocol describes a catalyst-free, one-pot, three-component reaction for the synthesis of dihydropyrido[2,3-d]pyrimidines bearing a quinoline moiety, adapted from the work of Insuasty et al.[14] Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials.[15]

Reaction Scheme:

G cluster_reactants Reactants cluster_process Process cluster_product Product Formyl_Quinoline Formyl-Quinoline Microwave_Irradiation Microwave Irradiation (DMF, 125-135 °C, 8-20 min) Formyl_Quinoline->Microwave_Irradiation Aminopyrimidine Aminopyrimidine Aminopyrimidine->Microwave_Irradiation Cyclic_Diketone Cyclic 1,3-Diketone Cyclic_Diketone->Microwave_Irradiation Product Dihydropyrido[2,3-d]pyrimidine Microwave_Irradiation->Product

Figure 1: Workflow for the three-component synthesis of dihydropyrido[2,3-d]pyrimidines.

Materials:

  • Formyl-quinoline derivative (1.0 eq)

  • Aminopyrimidine derivative (1.0 eq)

  • Cyclic 1,3-diketone (e.g., dimedone) (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • Focused microwave reactor

  • Microwave reaction vial (appropriate size) with a stir bar

  • Filtration apparatus

Procedure:

  • To a microwave reaction vial, add the formyl-quinoline (0.05 mmol, 1.0 eq), aminopyrimidine (0.05 mmol, 1.0 eq), and the cyclic 1,3-diketone (0.05 mmol, 1.0 eq).

  • Add DMF (1.0 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 125-135 °C for 8-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[14]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The solid product that forms is collected by filtration.

  • Wash the solid with cold ethanol (2 x 3 mL) and dry it in the air. Further purification is typically not required.[14]

Quantitative Data Summary:

ReactantsSolventTemperature (°C)Time (min)Yield (%)Reference
Formyl-quinolines, Aminopyrimidines, Cyclic 1,3-diketonesDMF125-1358-2068-86[14]
Protocol 2: Multicomponent Synthesis of Pyrido[2,3-d]pyrimidines from α,β-Unsaturated Esters

This protocol, based on the work of Mont et al., describes a high-yield, one-pot, microwave-assisted cyclocondensation to produce multifunctionalized pyrido[2,3-d]pyrimidines.[16][17]

Reaction Scheme:

G cluster_reactants Reactants cluster_process Process cluster_product Product Unsaturated_Ester α,β-Unsaturated Ester Microwave_Irradiation Microwave Irradiation (MeOH, 10 min) Unsaturated_Ester->Microwave_Irradiation Amidine_System Amidine System (e.g., Guanidine) Amidine_System->Microwave_Irradiation Nitrile Malononitrile or Ethyl Cyanoacetate Nitrile->Microwave_Irradiation Product Pyrido[2,3-d]pyrimidine Microwave_Irradiation->Product

Figure 2: Workflow for the multicomponent synthesis of pyrido[2,3-d]pyrimidines.

Materials:

  • α,β-Unsaturated ester (e.g., methyl crotonate) (1.0 eq)

  • Amidine system (e.g., guanidine) (1.2 eq)

  • Malononitrile or ethyl cyanoacetate (1.2 eq)

  • Methanol (MeOH)

Equipment:

  • Microwave reactor

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine the α,β-unsaturated ester (1.0 eq), the amidine system (1.2 eq), and malononitrile or ethyl cyanoacetate (1.2 eq).

  • Add methanol as the solvent.

  • Seal the vial and subject it to microwave irradiation for 10 minutes.[17]

  • After cooling, the product can be isolated by filtration or evaporation of the solvent followed by purification if necessary.

Quantitative Data Comparison:

MethodReaction TimeYield (%)Reference
Conventional Heating (Reflux)24 hours43-55[17]
Microwave Irradiation10 minutes>70[17]

Optimization and Troubleshooting

Solvent Selection

The choice of solvent is crucial in microwave synthesis. Polar solvents like DMF, NMP, DMSO, methanol, and ethanol are excellent microwave absorbers and will heat up rapidly.[18] Non-polar solvents such as toluene and THF are poor absorbers but can be used if the reactants themselves are polar or if a polar co-solvent is added.[18] Ionic liquids are also highly efficient at absorbing microwave radiation and can be good alternatives.[7]

Temperature and Time

Microwave reactors allow for precise control over temperature and reaction time. It is often beneficial to screen a range of temperatures and times to find the optimal conditions for a specific reaction. Higher temperatures do not always lead to better yields and can sometimes promote decomposition.[15]

Catalyst and Reagent Stoichiometry

While some microwave-assisted syntheses of pyridopyrimidines are catalyst-free, others may benefit from the use of a catalyst. The stoichiometry of the reactants, especially in multicomponent reactions, should be carefully optimized to maximize the yield of the desired product and minimize side reactions.

Conclusion

Microwave-assisted synthesis is a powerful and enabling technology for the rapid and efficient synthesis of pyridopyrimidines. The protocols and guidelines presented in this document demonstrate the significant advantages of this methodology over conventional heating, including dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry. By understanding the fundamental principles of microwave heating and carefully optimizing reaction parameters, researchers can effectively utilize this technique to accelerate their drug discovery and development programs.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Yadav, M., & Singh, J. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2023, July 3). Patsnap. Retrieved January 23, 2024, from [Link]

  • Sreeja, S., et al. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences, 3(1), 1940-1947.
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025). International Journal of Pharmaceutical Sciences.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). NIH.
  • Al-Mulla, A. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • PART - 1 INTRODUCTION. (n.d.). BS Publications. Retrieved January 23, 2024, from [Link]

  • Microwave Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2024, from [Link]

  • Microwave Chemistry: A Review. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. (2018). PMC - PubMed Central.
  • Insuasty, A., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Retrieved January 23, 2024, from [Link]

  • Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. (2025). Journal of the Serbian Chemical Society.
  • Typical Procedure for the Preparation of 1,2,4-triazolo[1,5-a]Pyridines in Microwave Conditions. (2024). MDPI.
  • Mont, N., et al. (2003). A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines. PubMed.
  • Mont, N., et al. (2003). A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines. Molecular Diversity, 7(2-4), 153-159.
  • Pyrido[2,3-d]pyrimidines. IV. Synthetic studies leading to various oxopyrido[2,3-d]pyrimidines. (n.d.). The Journal of Organic Chemistry.
  • Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in W
  • Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumul
  • Microwave Multicomponent Synthesis. (n.d.). MDPI. Retrieved January 23, 2024, from [Link]

  • Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved January 23, 2024, from [Link]

  • Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d]Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. (2025). Bentham Science Publishers.
  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (n.d.).
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (n.d.). PMC - PubMed Central.
  • Microwave chemistry. (n.d.). Wikipedia. Retrieved January 23, 2024, from [Link]

  • Microwave-mediated Regioselective Synthesis of Novel Pyrimido[1,2-a]pyrimidines under Solvent-free Conditions. (2000). Sciforum.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.
  • Chapter 1: Basics of Microwave Heating and Recent Advances. (2023). Books.
  • Microwave Synthesis Conditions.docx. (n.d.). UCSB MRL. Retrieved January 23, 2024, from [Link]

  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. (2022). Letters in Applied NanoBioScience.
  • Microwave assisted synthesis of spiro[indoline‐3,5′‐pyrido[2,3‐d] pyrimidine] deriv
  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (n.d.). MDPI.

Sources

7-Bromopyrido[3,2-d]pyrimidin-4-amine in vitro kinase assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinase Profiling & Scaffold Validation for 7-Bromopyrido[3,2-d]pyrimidin-4-amine

Introduction & Compound Profile

7-Bromopyrido[3,2-d]pyrimidin-4-amine is a critical heteroaromatic building block and "privileged scaffold" in kinase drug discovery. Structurally bioisosteric to quinazolines (e.g., Gefitinib), the pyrido[3,2-d]pyrimidine core possesses an intrinsic affinity for the ATP-binding pocket of serine/threonine and tyrosine kinases.

  • Role in Drug Discovery: This molecule serves as a Fragment-Based Drug Discovery (FBDD) starting point. The C4-amine moiety typically anchors the molecule to the kinase hinge region via hydrogen bonding, while the C7-bromine atom provides a synthetic vector for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to access hydrophobic pockets (Selectivity Pocket).

  • Primary Targets: Literature validates this scaffold for p38 MAPK , PI3K

    
     , and EGFR  inhibition.
    
Property Details
IUPAC Name 7-Bromopyrido[3,2-d]pyrimidin-4-amine
CAS Number 1150566-68-3
Molecular Weight 225.05 g/mol
Mechanism ATP-Competitive (Type I)
Solubility Low in water; Soluble in DMSO (up to 50 mM)
Storage -20°C, desiccated, protect from light

Assay Principle: ADP-Glo™ Kinase Assay

For evaluating 7-Bromopyrido[3,2-d]pyrimidin-4-amine and its derivatives, we utilize the ADP-Glo™ Kinase Assay (Promega) . This bioluminescent assay is superior to fluorescence-based methods (e.g., FRET) for this scaffold because nitrogenous heterocycles can exhibit auto-fluorescence, which interferes with optical readouts.

Mechanism of Action:

  • Kinase Reaction: The kinase transfers

    
    -phosphate from ATP to the substrate, generating ADP.
    
  • Depletion: The "ADP-Glo Reagent" terminates the reaction and depletes remaining ATP.

  • Detection: The "Kinase Detection Reagent" converts the generated ADP back to ATP, which is then used by luciferase to generate light. Luminescence is directly proportional to kinase activity.

AssayPrinciple Substrate Substrate + ATP Reaction Phosphorylation (Generates ADP) Substrate->Reaction Kinase Kinase Enzyme Kinase->Reaction Catalysis Reagent1 ADP-Glo Reagent (Depletes ATP) Reaction->Reagent1 Stop Rxn Reagent2 Detection Reagent (ADP -> ATP -> Light) Reagent1->Reagent2 40 min Incubation Signal Luminescence (RLU) Reagent2->Signal Readout

Figure 1: ADP-Glo Assay Workflow. The signal generated is positive and linear with kinase activity.

Detailed Protocol: p38 MAPK Inhibition Assay

This protocol validates the inhibitory potential of the 7-bromo fragment against p38 Mitogen-Activated Protein Kinase (p38 MAPK) , a standard target for this scaffold.

Materials & Reagents
  • Test Compound: 7-Bromopyrido[3,2-d]pyrimidin-4-amine (10 mM stock in 100% DMSO).

  • Enzyme: Recombinant human p38 MAPK (

    
     isoform).
    
  • Substrate: ATF2 protein or p38 peptide substrate.

  • ATP: Ultra-pure ATP (10 mM stock).

  • Assay Buffer (1X): 25 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM DTT, 0.01% Brij-35 (essential to prevent fragment aggregation).
    
  • Plate: 384-well solid white low-volume plate (Corning #4513).

Experimental Workflow

Step 1: Compound Preparation (Acoustic or Manual)

  • Prepare a 10-point dose-response curve of the test compound in DMSO.

  • Top Concentration: Start high (e.g., 100

    
    M) as fragments often have weak affinity (
    
    
    
    > 1
    
    
    M) before optimization.
  • Transfer 50 nL of compound to the 384-well plate.

  • Controls:

    • High Control (HC): DMSO only (0% Inhibition).

    • Low Control (LC): 10

      
      M SB203580 (Reference Inhibitor) or No Enzyme.
      

Step 2: Kinase Reaction Assembly

  • Enzyme Mix: Dilute p38 MAPK in 1X Assay Buffer to 2x the final concentration (e.g., 4 ng/

    
    L).
    
  • Dispense: Add 2.5

    
    L of Enzyme Mix to the plate.
    
    • Pre-Incubation: Centrifuge at 1000 rpm for 1 min. Incubate for 15 min at RT. This allows the 7-bromo scaffold to equilibrate with the ATP pocket.

  • Substrate Mix: Dilute ATP (

    
     apparent, typically 50 
    
    
    
    M) and Substrate (0.2
    
    
    g/
    
    
    L) in 1X Assay Buffer.
  • Start: Add 2.5

    
    L of Substrate Mix to initiate the reaction.
    
    • Final Volume: 5

      
      L.
      
    • Incubation: 60 minutes at Room Temperature (22-25°C).

Step 3: Signal Detection

  • Stop: Add 5

    
    L of ADP-Glo Reagent .
    
    • Incubate 40 min at RT (digests unconsumed ATP).

  • Detect: Add 10

    
    L of Kinase Detection Reagent .
    
    • Incubate 30 min at RT (converts ADP to ATP

      
       Luciferase).
      
  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., EnVision, PHERAstar).

Structural Mechanism & Data Analysis

Binding Mode Hypothesis

The 7-Bromopyrido[3,2-d]pyrimidin-4-amine binds in the ATP cleft. The 4-amino group acts as a hydrogen bond donor/acceptor pair with the hinge region backbone residues (e.g., Met109 in p38).

BindingMode Scaffold Pyrido[3,2-d]pyrimidine Core Hinge Kinase Hinge Region (Met109/Glu107) Scaffold->Hinge H-Bonds (N1/N3/4-NH2) Hydrophobic Hydrophobic Pocket (Gatekeeper) Scaffold->Hydrophobic Van der Waals Solvent Solvent Front (Suzuki Coupling Site) Scaffold->Solvent 7-Br Vector

Figure 2: Predicted interaction map. The 7-Br position is crucial for extending the molecule into the solvent front to improve solubility and selectivity in subsequent SAR iterations.

Data Calculation
  • Percent Inhibition:

    
    
    
  • IC

    
     Determination: 
    Fit data to a sigmoidal dose-response equation (variable slope) using GraphPad Prism or XLfit:
    
    
    
    
    • Acceptance Criteria: Z' factor > 0.5; Hill Slope between 0.8 and 1.2 (for standard competitive binding).

Troubleshooting & Optimization (Self-Validating Systems)

IssueProbable CauseCorrective Action
High Background Incomplete ATP depletionExtend ADP-Glo Reagent incubation time to 60 min. Ensure ATP concentration is not >1 mM.
Low Signal Enzyme degradationFreshly prepare enzyme mix on ice. Verify DTT activity (oxidation protection).
Steep Hill Slope (>1.5) Compound AggregationIncrease Brij-35 to 0.01% or add 0.05% CHAPS. Fragments like 7-bromo analogs are prone to colloidal aggregation at >50

M.
Potency Shift ATP CompetitionSince this is a Type I inhibitor, IC

depends on [ATP]. Run assay at

ATP to ensure comparable data.

References

  • Natarajan, S. R., et al. (2003).[1] "p38MAP kinase inhibitors.[1] Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold."[1] Bioorganic & Medicinal Chemistry Letters.

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Smaill, J. B., et al. (1999). "Tyrosine Kinase Inhibitors.[2][3][4][5][6] 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2023). "7-Bromopyrido[3,2-d]pyrimidin-4-amine Product Specification."

Sources

Application Note & Protocols: A Tiered Screening Strategy for Evaluating 7-Bromopyrido[3,2-d]pyrimidin-4-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrido[3,2-d]pyrimidine scaffold and its isomers, such as pyrido[2,3-d]pyrimidines, represent a class of "privileged structures" in medicinal chemistry, known to form the core of numerous kinase inhibitors with potent anti-cancer activity.[1][2] These compounds frequently target key regulators of cell proliferation and survival, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and components of the PI3K/mTOR pathway.[2][3][4][5] This application note presents a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 7-Bromopyrido[3,2-d]pyrimidin-4-amine, a novel derivative of this scaffold. We outline a logical, tiered screening cascade, beginning with broad cytotoxicity assessment and progressing to targeted mechanistic studies to elucidate its mode of action. The protocols provided are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind critical steps to ensure data integrity and reproducibility.

Introduction: The Rationale for Screening Pyrido[3,2-d]pyrimidines

The search for selective and potent anticancer agents remains a global health priority, driven by challenges of drug resistance and the need for targeted therapies.[4] Heterocyclic compounds are a cornerstone of oncology drug discovery, and the fused ring system of pyridopyrimidines has consistently yielded successful drug candidates.[6] Derivatives of the related pyrido[2,3-d]pyrimidine scaffold have been shown to inhibit a wide range of cancer-relevant targets, including:

  • Cyclin-Dependent Kinases (CDKs): Specifically CDK4 and CDK6, which are critical for cell cycle progression from G1 to S phase. Inhibition leads to cell cycle arrest and suppression of tumor growth.[2][7]

  • Tyrosine Kinases: Including EGFR, HER2, and VEGFR, which drive signaling pathways that control cell proliferation, angiogenesis, and metastasis.[5][8]

  • PI3K/mTOR Pathway: A central signaling node that is frequently dysregulated in cancer.[3]

  • Dihydrofolate Reductase (DHFR): An enzyme essential for the synthesis of nucleotides, making it a classic target for chemotherapy.[3]

Given this precedent, 7-Bromopyrido[3,2-d]pyrimidin-4-amine is a compound of significant interest. The bromine atom at the 7-position offers a potential site for metabolic stability or specific interactions within an ATP-binding pocket. This guide provides the experimental framework to systematically characterize its anticancer potential.

Tier 1: Primary Screening for Antiproliferative Activity

The initial goal is to determine the compound's potency and spectrum of activity across a diverse panel of human cancer cell lines. This primary screen establishes the concentration range for subsequent mechanistic assays and identifies cell lines that are particularly sensitive, which can offer early clues about the compound's mechanism of action.[9]

Causality Behind the Method: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells. This assay is selected for its reliability, cost-effectiveness, and suitability for high-throughput screening in a 96-well plate format.[11]

Experimental Workflow: Primary Cytotoxicity Screening

The overall workflow for the primary screen is a systematic process to determine the half-maximal inhibitory concentration (IC50) of the compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) D Treat with Serial Dilutions of 7-Bromopyrido[3,2-d]pyrimidin-4-amine A->D B Select & Culture Cancer Cell Lines (e.g., MCF-7, A549, PC-3) C Seed Cells in 96-Well Plates (5,000-10,000 cells/well) B->C C->D E Incubate for 72 hours D->E F Add MTT Reagent (Incubate 2-4 hours) E->F G Add Solubilization Buffer (Incubate 2-4 hours) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability vs. Control H->I J Generate Dose-Response Curve & Determine IC50 Value I->J

Caption: Workflow for determining the IC50 of a test compound.

Detailed Protocol 1: MTT Assay for IC50 Determination

This protocol is adapted from standard methodologies.[12][13]

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, PC-3 prostate carcinoma) in their recommended media (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.[14]

    • Harvest cells at 80-90% confluency. Count viable cells using a hemocytometer or automated cell counter.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well). Include wells for 'media only' (blank) and 'cells only' (vehicle control).

    • Incubate the plate for 24 hours to allow cells to adhere and resume exponential growth.

  • Compound Treatment:

    • Prepare a 2X working stock of 7-Bromopyrido[3,2-d]pyrimidin-4-amine by performing serial dilutions from a 10 mM DMSO stock. A typical final concentration range would be 0.01 µM to 100 µM.

    • Rationale: A wide concentration range is essential to capture the full dose-response curve, from no effect to complete inhibition.

    • Carefully remove the culture medium from the wells and add 100 µL of the appropriate 2X compound dilution. For vehicle control wells, add media with the corresponding DMSO concentration.

    • Incubate the plate for 72 hours. This duration allows for multiple cell doublings, providing a sufficient window to observe antiproliferative effects.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL) and mix gently.[12]

    • Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the vehicle control wells.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[13]

    • Rationale: The formazan crystals are insoluble and must be dissolved to allow for accurate spectrophotometric measurement.

    • Wrap the plate in foil and place it on an orbital shaker for 2-4 hours at room temperature to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

    • Plot % Viability against the log of the compound concentration and fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Data Presentation

Summarize the results in a clear, tabular format.

Table 1: Example Cytotoxicity Profile of 7-Bromopyrido[3,2-d]pyrimidin-4-amine

Cell Line Tissue of Origin 7-Bromopyrido[3,2-d]pyrimidin-4-amine IC50 (µM) Etoposide (Positive Control) IC50 (µM)[15]
MCF-7 Breast Adenocarcinoma 5.2 ± 0.6 3.08 ± 0.135
A549 Lung Carcinoma 8.9 ± 1.1 0.14 ± 0.017
PC-3 Prostate Carcinoma 2.5 ± 0.3 0.86 ± 0.041
Colo-205 Colon Carcinoma > 50 1.22 ± 0.092

Note: Data are hypothetical and for illustrative purposes.

Tier 2: Mechanistic Elucidation

Following the identification of potent activity in specific cell lines (e.g., PC-3 in the example above), the next tier of experiments aims to uncover the compound's mechanism of action. Based on the known targets of the pyridopyrimidine scaffold, investigating effects on cell cycle progression and key signaling proteins is a logical starting point.[7]

Cell Cycle Analysis by Flow Cytometry

Many kinase inhibitors, particularly those targeting CDKs, induce arrest at specific checkpoints of the cell cycle.[2] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of cells in each phase (G0/G1, S, and G2/M) based on their DNA content.[16][17]

G cluster_pathway Cell Cycle Progression G1 G1 Phase 2N DNA Content S S Phase DNA Synthesis G1->S G2M G2/M Phase 4N DNA Content S->G2M G2M->G1 Inhibitor 7-Bromopyrido[3,2-d]pyrimidin-4-amine (Hypothesized CDK4/6 Inhibitor) Inhibitor->G1 Induces G1 Arrest

Caption: Hypothesized effect of a CDK4/6 inhibitor on the cell cycle.

Detailed Protocol 2: Cell Cycle Analysis

This protocol is based on standard procedures for PI staining.[18][19]

  • Cell Treatment and Harvesting:

    • Seed the chosen sensitive cell line (e.g., PC-3) in 6-well plates and allow them to adhere overnight.

    • Treat cells with 7-Bromopyrido[3,2-d]pyrimidin-4-amine at concentrations corresponding to its IC50 and 2x IC50 for 24 or 48 hours. Include a vehicle (DMSO) control.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with media. Combine all cells for each sample.

    • Rationale: It is crucial to collect floating cells as they may represent apoptotic or arrested populations.

    • Wash the cell pellet twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Rationale: Cold ethanol fixation dehydrates and permeabilizes the cells, allowing the PI dye to enter and stain the DNA, while preserving cell integrity.[18]

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A).

    • Rationale: RNase A is essential because PI can also bind to double-stranded RNA. This treatment ensures that the fluorescence signal is specific to DNA content.[18]

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer. Create a histogram of fluorescence intensity to visualize the cell cycle distribution.[17] Model the data using appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Target Validation by Western Blotting

To confirm that the observed cell cycle arrest is due to the inhibition of a specific pathway, Western blotting is used.[20] This technique allows for the detection and semi-quantification of specific proteins.[21] If G1 arrest is observed, a logical next step is to investigate the CDK4/6-Rb pathway. A hallmark of CDK4/6 inhibition is a decrease in the phosphorylation of the Retinoblastoma (Rb) protein.

G cluster_pathway CDK4/6-Rb Signaling Pathway CDK4 CDK4/6 Rb Rb CDK4->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK4 pRb p-Rb E2F E2F Rb->E2F binds & inactivates Progression G1/S Progression E2F->Progression activates transcription Inhibitor 7-Bromopyrido[3,2-d]pyrimidin-4-amine Inhibitor->CDK4 INHIBITS

Caption: Simplified CDK4/6-Rb pathway targeted by an inhibitor.

Detailed Protocol 3: Western Blotting

This protocol outlines a general procedure for protein analysis.[22][23]

  • Protein Lysate Preparation:

    • Treat cells in 6-well plates as described in Protocol 2.

    • Wash cells with ice-cold PBS and scrape them into an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation status of proteins like Rb.

    • Agitate the lysate for 30 minutes at 4°C and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes to pellet cell debris.[23]

    • Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[22]

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies for this pathway include:

      • Rabbit anti-phospho-Rb (Ser807/811)

      • Rabbit anti-Rb

      • Mouse anti-β-Actin (as a loading control)

    • Wash the membrane three times with TBST for 10 minutes each.[24]

    • Incubate the membrane for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP or anti-mouse HRP).

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system or X-ray film. A decrease in the p-Rb signal relative to total Rb and the loading control in treated samples would indicate successful inhibition of the pathway.

Summary and Future Directions

This application note details a robust, tiered strategy for the initial in vitro characterization of 7-Bromopyrido[3,2-d]pyrimidin-4-amine. The workflow progresses logically from broad antiproliferative screening to specific mechanistic assays, enabling an efficient evaluation of the compound's potential as an anticancer agent. Positive results from this cascade—namely, potent and selective cytotoxicity, induction of cell cycle arrest, and modulation of a key cancer signaling pathway—would provide a strong rationale for advancing the compound to further studies. These could include direct enzymatic kinase assays, apoptosis assays (e.g., Annexin V/PI staining), and evaluation in more complex in vitro models such as 3D tumor spheroids before consideration for in vivo efficacy studies.[25]

References

  • PubMed. (n.d.). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. Retrieved February 3, 2026, from [Link]

  • Allais, C., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(15), 4986. Available at: [Link]

  • Vanderwel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387.
  • Yadav, P., et al. (2021). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 12(10), 1669-1689. Available at: [Link]

  • ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Retrieved February 3, 2026, from [Link]

  • Singh, P., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 13(15), 1591-1601. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1996-2013. Available at: [Link]

  • Vanderwel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. PubMed. Retrieved February 3, 2026, from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(18), 2429-2444. Available at: [Link]

  • Wang, Y., et al. (2018). Syntheses and Cell-Based Phenotypic Screen of Novel 7-Amino pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives as Potential Antiproliferative Agents. Molecules, 23(11), 2772. Available at: [Link]

  • Minasyan, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 321. Available at: [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved February 3, 2026, from [Link]

  • Kaur, R., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3361-3366. Available at: [Link]

  • Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved February 3, 2026, from [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. Retrieved February 3, 2026, from [Link]

  • El-Gamal, M. I., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(23), 8219. Available at: [Link]

  • Quratul Ain. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved February 3, 2026, from [Link]

  • M. M. G. M. Thuring, et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research, 39(7), 3389-3394. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis and biological evaluation of aryl amino derivatives of pyrido [3,2-d]pyrimidines as anticancer agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • The Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. YouTube. Retrieved February 3, 2026, from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. Available at: [Link]

  • National Cancer Institute. (2009). STANDARD OPERATING PROCEDURE: Evaluation using Western Blot. Retrieved February 3, 2026, from [Link]

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Sources

Application Note: Comprehensive Analytical Characterization of 7-Bromopyrido[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Bromopyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrido[3,2-d]pyrimidine scaffold is structurally related to purines, making it a valuable pharmacophore for designing kinase inhibitors and other therapeutic agents.[1][2] Given its potential role in pharmaceutical development, rigorous and comprehensive analytical characterization is imperative to ensure its identity, purity, and overall quality. This document provides a detailed guide to the analytical methods and protocols required for the full characterization of this compound, reflecting the standards expected in a drug development environment.

The methodologies outlined herein are designed to provide a multi-faceted analytical approach, ensuring a deep understanding of the molecule's chemical and physical properties. This guide moves beyond simple procedural lists, offering insights into the rationale behind experimental choices, thereby empowering researchers to adapt and troubleshoot methods effectively.

Physicochemical Properties

A foundational step in the characterization of any new chemical entity is the determination of its basic physicochemical properties. This data serves as a reference for subsequent analytical testing and formulation development.

PropertyExpected ValueSource
Molecular FormulaC₇H₅BrN₄[3]
Molecular Weight225.05 g/mol [3]
AppearanceSolid[3]
InChI KeyDHGMEPSZSWBNLX-UHFFFAOYSA-N[3]
SMILESNc1ncnc2cc(Br)cnc12[3]

Analytical Workflow for Comprehensive Characterization

A robust characterization strategy employs orthogonal analytical techniques to build a complete profile of the compound. The following workflow illustrates the logical progression of analysis, from initial identity confirmation to detailed purity and solid-state analysis.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Quantitative & Purity Analysis cluster_2 Physicochemical & Solid-State Properties Synthesis_Output Synthesized 7-Bromopyrido[3,2-d]pyrimidin-4-amine LC_MS LC-MS (Identity & Purity Screen) Synthesis_Output->LC_MS Initial Check NMR NMR Spectroscopy (Structural Elucidation) LC_MS->NMR Confirm Structure HPLC HPLC-UV (Purity & Quantification) NMR->HPLC Method Development Elemental_Analysis Elemental Analysis (CHN/Br) HPLC->Elemental_Analysis Confirm Composition FTIR FT-IR Spectroscopy (Functional Groups) Elemental_Analysis->FTIR Further Analysis DSC Differential Scanning Calorimetry (DSC) FTIR->DSC Solid-State TGA Thermogravimetric Analysis (TGA) DSC->TGA Thermal Stability

Caption: Overall analytical workflow for the characterization of 7-Bromopyrido[3,2-d]pyrimidin-4-amine.

Chromatographic Analysis for Purity and Identity

Chromatographic methods are essential for determining the purity of a compound and identifying any potential impurities, such as starting materials, intermediates, or degradation products.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector is used for quantification based on the analyte's absorbance. This method is the gold standard for purity determination in pharmaceutical analysis.

Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining moderately polar to nonpolar compounds like the target analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the amine and pyridine nitrogens, leading to sharper peaks and better chromatography.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier providing good peak shape and elution strength.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration) A gradient is employed to ensure elution of both polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Temperature control ensures run-to-run reproducibility of retention times.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm and 280 nm. Multiple wavelengths are monitored to ensure detection of impurities that may have different UV maxima.

  • Sample Preparation: Prepare a stock solution of the analyte in DMSO at 1 mg/mL. Dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL. The use of DMSO for the stock is necessary for solubility, but dilution into the mobile phase is critical to prevent peak distortion.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. This technique provides unequivocal confirmation of the molecular weight of the main component and can be used to tentatively identify impurities based on their mass-to-charge ratio (m/z).

Protocol:

  • LC System: Utilize the same HPLC conditions as described in section 1.1. This allows for direct correlation of the UV chromatogram with the mass data.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Positive ESI (+ESI). The multiple nitrogen atoms in the pyrido[3,2-d]pyrimidine core are readily protonated, making positive ion mode highly sensitive for this class of compounds.

  • Data Acquisition: Scan mode from m/z 100-1000.

  • Expected Result: The primary peak in the chromatogram should correspond to a mass signal of [M+H]⁺ at approximately m/z 225.0/227.0, reflecting the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio).

Spectroscopic Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms. For organic molecules, ¹H and ¹³C NMR are fundamental for structural confirmation.

Protocol:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). This solvent is chosen for its ability to dissolve a wide range of organic compounds and because the amine protons (NH₂) are often observable as a broad singlet.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is sufficient.

    • Expected Chemical Shifts (δ, ppm): Based on analogous structures, the aromatic protons are expected in the 7.0-9.0 ppm region. The amine (NH₂) protons will likely appear as a broad singlet.[4]

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment (e.g., PENDANT or APT) is used to observe all carbon signals.

    • Expected Chemical Shifts (δ, ppm): Aromatic carbons will typically resonate between 110-160 ppm.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR measures the absorption of infrared radiation by the sample, which excites molecular vibrations. This provides a characteristic fingerprint of the molecule's functional groups.

Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is preferred as it requires minimal sample preparation.

  • Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorptions:

    • N-H stretch (amine): ~3400-3100 cm⁻¹ (may be broad).

    • C=N and C=C stretch (aromatic rings): ~1650-1450 cm⁻¹.

    • C-Br stretch: ~600-500 cm⁻¹.

Elemental and Thermal Analysis

These techniques provide information on the elemental composition and the solid-state properties of the material.

Elemental Analysis

Principle: This combustion-based analysis determines the weight percentage of carbon, hydrogen, and nitrogen. Bromine content can be determined by methods such as ion chromatography after combustion. This is a fundamental test to confirm the empirical formula.

Protocol:

  • Submit a pure, dry sample (2-3 mg) to a qualified analytical laboratory.

  • Theoretical Values for C₇H₅BrN₄:

    • C: 37.36%

    • H: 2.24%

    • N: 24.90%

    • Br: 35.50%

  • Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and assess the crystalline purity of a compound. A sharp melting endotherm is indicative of a highly crystalline, pure substance.

Protocol:

  • Instrumentation: A calibrated DSC instrument.

  • Sample Pan: Aluminum pan.

  • Sample Weight: 2-5 mg.

  • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: Typically from 25 °C to a temperature above the expected melting point (e.g., 300 °C).

Summary of Analytical Methods

The following diagram provides a logical overview of how the outputs of different analytical techniques validate each other, forming a self-consistent and trustworthy characterization package.

Validation_Logic cluster_Identity Identity Confirmation cluster_Purity Purity & Composition cluster_Properties Solid-State Properties LCMS LC-MS Molecular Weight Isotopic Pattern Elemental Elemental Analysis %C, H, N, Br Empirical Formula LCMS:mw->Elemental:comp Confirms Mass NMR NMR ¹H & ¹³C Shifts Connectivity FTIR FT-IR Functional Groups NMR:h1_c13->FTIR:fg Corroborates Structure HPLC HPLC-UV Area % Purity Impurity Profile DSC DSC Melting Point Crystalline Form HPLC:area->DSC:mp Purity affects Melting Behavior Elemental:comp->NMR:h1_c13 Validates Proton Count

Caption: Inter-validation logic of analytical methods for 7-Bromopyrido[3,2-d]pyrimidin-4-amine.

Conclusion

The comprehensive characterization of 7-Bromopyrido[3,2-d]pyrimidin-4-amine requires a suite of orthogonal analytical techniques. The protocols detailed in this application note provide a robust framework for confirming the identity, structure, purity, and solid-state properties of this important pharmaceutical building block. By understanding the principles behind each method and how they interrelate, researchers can confidently assess the quality of their material and ensure the integrity of their subsequent scientific investigations.

References

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (n.d.). International Journal of Scientific Research and Engineering Development. Available at: [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (2022). Chemical Biology & Drug Design, 99(5), 758-768. Available at: [Link]

  • Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. (n.d.). ACS Omega. Available at: [Link]

  • Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. (2023). Pharmaceuticals, 16(7), 940. Available at: [Link]

  • Safe Synthesis of 4,7-Dibromo[5][6][7]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2021). Molecules, 26(19), 5983. Available at: [Link]

  • Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. (2020). Pharmaceuticals, 13(8), 202. Available at: [Link]

  • Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. (2022). Medicinal Chemistry Research, 31(7), 1185-1200. Available at: [Link]

  • 7-Bromo-4-chloropyrido[3,2-d]pyrimidine. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • Preparation of a 7-arylthieno[3,2-d]pyrimidin-4-amine library. (2007). Journal of Combinatorial Chemistry, 9(3), 431-436. Available at: [Link]

  • 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol. (n.d.). Amerigo Scientific. Retrieved February 3, 2026, from [Link]

  • Synthesis and Characterization of Novel Substituted Bezaldehyde Derivatives of 4- Aminopyrrolo [2, 3-D] Pyrimidine. (2023). NeuroQuantology, 21(4), 21-28. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. (2019). Chemistry of Heterocyclic Compounds, 55(11), 1083-1097. Available at: [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). International Journal of Biological Chemistry, 9(4), 133-152. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2023). International Journal of All Research Education and Scientific Methods, 11(9). Available at: [Link]

  • 7-bromo-4aH-pyrido[3,2-d]pyrimidin-4-one. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • Safe Synthesis of 4,7-Dibromo[5][6][7]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2021). Molecules, 26(19), 5983. Available at: [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][5][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). Molecules, 27(4), 1290. Available at: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2023). Pharmaceuticals, 16(10), 1472. Available at: [Link]

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Navigating the In Vivo Landscape: Application Notes and Protocols for 7-Bromopyrido[3,2-d]pyrimidin-4-amine in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for designing and executing in vivo studies with 7-Bromopyrido[3,2-d]pyrimidin-4-amine. As a novel small molecule, specific preclinical data for this compound is not yet publicly available. Therefore, this guide synthesizes field-proven insights and established protocols for the broader class of pyridopyrimidine derivatives, which are recognized as privileged structures in kinase inhibition.[1] The methodologies outlined herein are intended to serve as a robust starting point, emphasizing the causality behind experimental choices and providing a framework for the systematic in vivo evaluation of this compound.

Introduction to 7-Bromopyrido[3,2-d]pyrimidin-4-amine and its Therapeutic Potential

The pyridopyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly small molecule kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.[2] Derivatives of the closely related pyrido[2,3-d]pyrimidine and 7H-pyrrolo[2,3-d]pyrimidine scaffolds have demonstrated potent inhibitory activity against a range of kinases, such as Bruton's tyrosine kinase (Btk), cyclin-dependent kinase 4 (Cdk4), and vascular endothelial growth factor receptor 2 (VEGFR-2).[1]

Given its structure, 7-Bromopyrido[3,2-d]pyrimidin-4-amine is hypothesized to function as an ATP-competitive kinase inhibitor. The bromine atom at the 7-position offers a potential vector for further chemical modification to enhance potency and selectivity. The primary amine at the 4-position is a common feature in many kinase inhibitors, forming critical hydrogen bonds within the ATP-binding pocket of the target kinase.

The initial stages of research with this compound should focus on identifying its specific kinase targets through in vitro screening and profiling. Subsequent in vivo studies, as detailed in this guide, will be crucial for elucidating its pharmacokinetic properties, safety profile, and therapeutic efficacy in relevant animal models.

Preclinical Development Workflow: A Self-Validating Approach

A successful in vivo study is built upon a foundation of thorough in vitro characterization. The following workflow ensures that the decision to advance to animal models is data-driven and that the in vivo experiments are designed to yield clear, interpretable results.

Preclinical_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Readiness cluster_2 In Vivo Efficacy Studies Target_ID Target Identification (Kinase Profiling) Potency Biochemical & Cellular Potency (IC50 / EC50) Target_ID->Potency Selectivity Selectivity Profiling (Kinome-wide Scan) Potency->Selectivity ADME In Vitro ADME (Metabolic Stability, Permeability) Selectivity->ADME Formulation Formulation Development ADME->Formulation PK_Pilot Pilot Pharmacokinetics (PK) Formulation->PK_Pilot Tox_Screen Preliminary Toxicity PK_Pilot->Tox_Screen Model_Selection Animal Model Selection Tox_Screen->Model_Selection Efficacy_Study Dose-Response Efficacy Study Model_Selection->Efficacy_Study PD_Analysis Pharmacodynamic (PD) Analysis Efficacy_Study->PD_Analysis

Caption: Preclinical development workflow for 7-Bromopyrido[3,2-d]pyrimidin-4-amine.

Formulation Development for In Vivo Administration

Many small molecule kinase inhibitors exhibit poor aqueous solubility, which can limit oral bioavailability.[3] Developing a suitable formulation is a critical first step for successful in vivo studies.

Solubility Assessment

A preliminary assessment of the compound's solubility in various pharmaceutically acceptable vehicles is essential. This will guide the selection of an appropriate formulation strategy.

VehiclePurpose
WaterBaseline aqueous solubility.
0.5% (w/v) Methylcellulose in WaterCommon suspending agent.
20% (v/v) Captisol® in WaterSolubilizing agent for poorly soluble compounds.
PEG 400Polyethylene glycol, a common co-solvent.
Corn OilLipid-based vehicle, may enhance absorption of lipophilic compounds.[4]
Protocol: Preparation of a Suspension for Oral Gavage

This protocol is a standard starting point for compounds with low aqueous solubility.

Materials:

  • 7-Bromopyrido[3,2-d]pyrimidin-4-amine

  • 0.5% (w/v) Methylcellulose in sterile water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Sterile tubes

Procedure:

  • Weighing: Accurately weigh the required amount of 7-Bromopyrido[3,2-d]pyrimidin-4-amine based on the desired concentration and dosing volume.

  • Trituration: Place the compound in a mortar and add a small volume of the 0.5% methylcellulose vehicle to form a paste. Triturate until a uniform consistency is achieved. This step is crucial for reducing particle size and preventing aggregation.

  • Suspension: Gradually add the remaining vehicle while continuously stirring.

  • Homogenization: Transfer the suspension to a sterile tube containing a magnetic stir bar. Place on a stir plate and stir continuously for at least 30 minutes to ensure a homogenous suspension.

  • Administration: Keep the suspension stirring during the dosing procedure to prevent settling of the compound.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body.[5] This information is vital for selecting an appropriate dose and schedule for efficacy studies.

Protocol: Pilot PK Study in Mice

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) after a single oral dose.

Animals:

  • Male C57BL/6 mice, 8-10 weeks old (n=3 per time point).

Procedure:

  • Acclimatization: Acclimatize animals for at least 7 days prior to the study.

  • Fasting: Fast animals for 4 hours before dosing (water ad libitum).

  • Dosing: Administer a single oral dose of the compound (e.g., 10 mg/kg) via gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 7-Bromopyrido[3,2-d]pyrimidin-4-amine in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate PK parameters using non-compartmental analysis software.[5]

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve.
t1/2 Half-life of the compound in plasma.

In Vivo Efficacy Models

The choice of animal model is dictated by the hypothesized therapeutic application of the compound. Based on the activities of related pyridopyrimidine derivatives, models for oncology and autoimmune diseases are logical starting points.

Oncology: Human Tumor Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo activity of anticancer therapeutics.[6][7]

Objective: To evaluate the anti-tumor efficacy of 7-Bromopyrido[3,2-d]pyrimidin-4-amine in a human cancer xenograft model.

Animals:

  • Female athymic nude mice, 6-8 weeks old.

Procedure:

  • Cell Culture: Culture a relevant human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) under standard conditions.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.[8]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, compound at multiple dose levels, positive control).

  • Treatment: Administer the compound and vehicle control daily via oral gavage for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers).

Autoimmune Disease: Collagen-Induced Arthritis (CIA) Model

The CIA model in mice is a widely used and well-validated model for human rheumatoid arthritis.[9][10]

Objective: To assess the therapeutic effect of 7-Bromopyrido[3,2-d]pyrimidin-4-amine on the development and severity of arthritis.

Animals:

  • Male DBA/1 mice, 8-10 weeks old.

Procedure:

  • Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a booster injection of 100 µL intradermally.[11]

  • Arthritis Onset and Scoring: Monitor mice for the onset of arthritis, which typically occurs 3-5 weeks after the primary immunization.[9] Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 4=severe swelling and erythema).

  • Treatment: Upon the onset of arthritis, randomize mice into treatment groups and begin daily oral administration of the compound or vehicle.

  • Monitoring: Score arthritis severity and measure paw thickness with calipers daily or every other day.

Safety and Toxicity Assessment

In vivo safety assessment is crucial to identify potential adverse effects.[1] Cardiovascular toxicity is a known concern for some kinase inhibitors.[12][13]

Key Parameters for In-Life Toxicity Monitoring
  • Clinical Observations: Daily monitoring for any changes in appearance, posture, or behavior.

  • Body Weight: Measure 2-3 times per week. Significant weight loss can be an indicator of toxicity.

  • Complete Blood Count (CBC): Assess for hematological toxicities at the end of the study.

  • Serum Chemistry: Analyze for markers of liver and kidney function.

  • Histopathology: At necropsy, collect major organs for histopathological examination.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Example Efficacy Data Table (Xenograft Study)
Treatment GroupNMean Tumor Volume at Day 21 (mm³) ± SEM% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%) ± SEM
Vehicle Control101250 ± 150-5.2 ± 1.5
Compound (10 mg/kg)10875 ± 12030%4.8 ± 1.2
Compound (30 mg/kg)10450 ± 9564%2.1 ± 2.0
Positive Control (e.g., Erlotinib)10300 ± 8076%-3.5 ± 2.5

Signaling Pathway and Experimental Logic

The therapeutic rationale for using a pyridopyrimidine derivative often lies in its ability to inhibit a specific kinase-driven signaling pathway. The diagram below illustrates a generalized kinase signaling cascade that is often dysregulated in cancer and a potential point of intervention for a compound like 7-Bromopyrido[3,2-d]pyrimidin-4-amine.

Signaling_Pathway cluster_0 cluster_1 cluster_2 cluster_3 Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Kinase_1 Downstream Kinase 1 (e.g., PI3K, MEK) Receptor->Kinase_1 Kinase_2 Downstream Kinase 2 (e.g., Akt, ERK) Kinase_1->Kinase_2 Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Compound 7-Bromopyrido[3,2-d]pyrimidin-4-amine Compound->Kinase_1 Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Generalized kinase signaling pathway and point of inhibition.

References

  • Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis. PubMed. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

  • 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. PMC - NIH. Available at: [Link]

  • 7-Bromopyrido[3,2-d]pyrimidin-4-amine | C7H5BrN4 | CID 50989702. PubChem. Available at: [Link]

  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. Available at: [Link]

  • Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. PubMed. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. PubMed. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. Available at: [Link]

  • Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. ACS Publications. Available at: [Link]

  • Pharmacokinetics and its role in small molecule drug discovery research. PubMed. Available at: [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. bioRxiv. Available at: [Link]

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. Available at: [Link]

  • Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs. ACS Publications. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. Available at: [Link]

  • Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]

  • Protocol for the Induction of Arthritis in C57BL/6 Mice. PubMed. Available at: [Link]

  • Predicting resistance to small molecule kinase inhibitors. ChemRxiv. Available at: [Link]

  • Formulation of poorly soluble compounds. European Medicines Agency (EMA). Available at: [Link]

  • Drug Screening of patient derived Tumor Xenografts | Protocol Preview. YouTube. Available at: [Link]

  • Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Oxford Academic. Available at: [Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers. Available at: [Link]

  • Cardiovascular Toxicity Risk Assessment of Tyrosine Kinase Inhibitors: A Pharmacovigilance Study Using the VigiBase Database. Frontiers. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Available at: [Link]

  • Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. Available at: [Link]

  • Xenograft tumor model. SMC Laboratories Inc. Available at: [Link]

  • Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Oxford Academic. Available at: [Link]

Sources

Troubleshooting & Optimization

Common side products in 7-Bromopyrido[3,2-d]pyrimidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Bromopyrido[3,2-d]pyrimidin-4-amine Synthesis

Introduction: The Scaffold & The Challenge

The 7-bromopyrido[3,2-d]pyrimidin-4-amine is a privileged scaffold in kinase inhibitor discovery (e.g., targeting PI3K, EGFR). Unlike its more common isomer, pyrido[2,3-d]pyrimidine (found in Palbociclib), the [3,2-d] system places the pyridine nitrogen at position 5 (IUPAC numbering), creating a unique electronic environment that alters nucleophilic susceptibility at the C4 position.

Synthesizing this motif typically involves a convergent route starting from 3-amino-5-bromopicolinic acid (or nitrile), cyclization to the lactam (4-one), chlorination, and finally SNAr amination.

This guide addresses the three most critical "failure modes" in this sequence:

  • The "Phantom" Hydrolysis (Reversion during workup).

  • The Dimerization Trap (Formation of secondary amines).

  • Regiochemical Contamination (Inherited starting material impurities).

Module 1: The "Phantom" Hydrolysis (The 4-One Impurity)

Symptom:

  • LCMS: You observe a strong peak at M+18 (relative to the chloro-intermediate) or identical mass to the lactam precursor.

  • Observation: The solid isolated after chlorination (POCl3 step) tests pure by TLC but "degrades" upon exposure to air or during the amination setup.

Technical Diagnosis: The intermediate 7-bromo-4-chloropyrido[3,2-d]pyrimidine is highly moisture-sensitive. The electron-deficient pyridine ring (fused at C4a/C8a) significantly activates the C4-chloride towards nucleophilic attack by water.

Troubleshooting Protocol:

VariableRecommendationCausality
Quench Method Do NOT pour reaction mixture into ice/water.Exothermic hydrolysis is faster than precipitation.
Solvent Trap Evaporate POCl3 to dryness in vacuo, then azeotrope with Toluene (3x).Residual acid catalyzes hydrolysis of the chloride by atmospheric moisture.
Storage Store under Argon at -20°C. Use immediately.The C4-Cl bond is kinetically unstable in humid air (

in ambient air).

Decision Tree: Chlorination Workup

ChlorinationLogic Start Reaction Complete (POCl3 Reflux) Evap Evaporate POCl3 (High Vac, <50°C) Start->Evap Azeotrope Azeotrope with Toluene (Removes trace HCl/POCl3) Evap->Azeotrope Check Is the residue completely dry? Azeotrope->Check Hydrolysis FAILURE MODE: Reversion to Lactam (4-one) Check->Hydrolysis Moisture Present Proceed Proceed to Amination (Do not isolate if possible) Check->Proceed Dry

Figure 1: Critical workflow to prevent hydrolysis of the chloro-intermediate.

Module 2: The Dimerization Trap (Bis-Heteroaryl Amine)

Symptom:

  • LCMS: A peak corresponding to 2x Mass - 17 (NH3) .

  • Appearance: Insoluble precipitate forms during the amination step that is not the product.

Technical Diagnosis: The product, 7-bromopyrido[3,2-d]pyrimidin-4-amine , contains a primary amine that is still nucleophilic. If the local concentration of the 4-chloro starting material is high and ammonia is depleted, the product will attack the starting material, forming the N,N-bis(7-bromopyrido[3,2-d]pyrimidin-4-yl)amine dimer.

Optimization Protocol:

  • Ammonia Source: Use 7N NH3 in Methanol or 0.5M NH3 in Dioxane . Avoid aqueous ammonia if possible (competes with hydrolysis).

  • Stoichiometry: Maintain a massive excess of ammonia (>10 equivalents ).

  • Order of Addition:

    • Correct: Add a solution of the 4-chloro intermediate dropwise into a chilled, stirring solution of Ammonia.

    • Incorrect: Adding Ammonia to the 4-chloro intermediate. (This creates transient low [NH3] zones, favoring dimerization).

Module 3: Regiochemical Contamination (The 6-Bromo Isomer)

Symptom:

  • NMR: The aromatic region shows complex splitting patterns or small "shadow" peaks (approx 5-10% intensity) that do not disappear with recrystallization.

  • Coupling Constants: The expected meta-coupling (

    
     Hz) for the pyridine protons is obscured.
    

Technical Diagnosis: This is rarely a reaction side-product but rather an inherited impurity . The starting material, 3-amino-5-bromopicolinic acid , is often synthesized via bromination of 3-aminopicolinic acid.

  • Target: Bromination at C5 (para to amine, meta to acid).

  • Impurity: Bromination at C6 (ortho to acid).

  • Result: This carries through the entire synthesis to yield the 8-bromo isomer (using pyrido[3,2-d] numbering) or 6-bromo (depending on nomenclature convention used by supplier).

Verification Step: Before starting the synthesis, run a NOESY 1D or analyze the 1H NMR of the starting material.

  • 5-Bromo isomer (Correct): Two doublets with

    
     Hz (meta coupling).
    
  • 6-Bromo isomer (Impurity): Two doublets with

    
     Hz (ortho coupling).
    

FAQ: Rapid Troubleshooting

Q1: Can I use DMF as a co-solvent for the chlorination?

  • Answer: Yes, but be cautious. Catalytic DMF forms the Vilsmeier-Haack reagent, which is more reactive. However, removing DMF requires aqueous workup, which kills the 4-chloro intermediate. Recommendation: Use neat POCl3 or PCl5 in Toluene to allow for evaporative workup.

Q2: My product is purple/pink. Is it impure?

  • Answer: Likely yes.[1] Pure 7-bromopyrido[3,2-d]pyrimidin-4-amine is typically an off-white to pale yellow solid. Pink/Purple coloration often indicates trace oxidation of the pyridine nitrogen (N-oxide formation) or transition metal contamination if Pd was used in previous steps. Wash with cold ether.

Q3: The SNAr reaction is stuck at 80% conversion.

  • Answer: Do not push the temperature above 80°C. Higher temperatures promote debromination (if reducing agents are present) or polymerization. If stuck, add a fresh charge of ammonia gas/solution. The leaving group (Cl) is excellent; kinetics are usually diffusion-limited.

Visualizing the Impurity Landscape

ImpurityMap Start 4-Chloro-Intermediate Target Target: 4-Amine Start->Target + NH3 (Excess) Hydrolysis Impurity A: 4-Hydroxy (Lactam) (From Moisture) Start->Hydrolysis + H2O (Workup) Dimer Impurity B: N,N-Bis-Dimer (Low NH3 conc.) Start->Dimer + Target Product Regio Impurity C: Isomeric Bromide (From SM) Start->Regio Carried Over

Figure 2: Origins of primary impurities in the synthesis workflow.

References

  • Synthesis of Pyrido[2,3-d]pyrimidines (Analogous Chemistry)

    • Title: Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.[2]

    • Source:Molecules (via PMC).
    • Relevance: Establishes the baseline reactivity for the fused pyridine-pyrimidine lactam to chloride conversion.
  • SNAr Mechanisms on Heterocycles

    • Title: Reaction mechanism of aqueous ammonia with 3,4-dibromopyridine (SNAr context).
    • Source: Chemistry Stack Exchange (Valid
    • Relevance: Explains the regioselectivity and electronic deactivation of the pyridine ring which necessitates the fused pyrimidine activ
  • Chlorination Side Products

    • Title: Chlorination of Arom
    • Source:Journal of Environmental Sciences (via PMC).
    • Relevance: While focused on amino acids, this details the chlorination/oxidation byproducts (aldehydes/nitriles)

Sources

Technical Support Center: Optimization of 7-Bromopyrido[3,2-d]pyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield and Purity of 7-Bromopyrido[3,2-d]pyrimidin-4-amine CAS Registry Number: (Target Analog) 1318133-32-2 (Thieno analog ref), Core Scaffold Ref: 573675-31-7 (4-Cl intermediate) Support Tier: Level 3 (Advanced Process Chemistry)

Introduction

Welcome to the technical support hub for 7-Bromopyrido[3,2-d]pyrimidin-4-amine . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., p38 MAP kinase, ZAP-70). The fusion of the electron-deficient pyridine ring with the pyrimidine moiety creates unique reactivity challenges, specifically regarding the lability of the C4-position and the solubility of the 7-bromo intermediate .

This guide moves beyond standard literature protocols to address the "hidden" variables that cause batch failure: moisture sensitivity during chlorination, competing hydrolysis during amination, and difficult purification due to high polarity.

Module 1: Optimized Synthetic Workflow

To maximize yield, we recommend the Chlorination-Amination Route over direct cyclization methods. Direct cyclization often yields mixtures of the target amine and the thermodynamic 4-oxo product.

The "Happy Path" Protocol

Note: This workflow assumes starting material: 3-amino-5-bromo-2-pyridinecarboxylic acid (or its amide).

Step 1: Cyclization to the 4(3H)-one (Lactam)
  • Reagents: 3-amino-5-bromo-2-pyridinecarboxamide, Triethyl orthoformate (TEOF), Acetic Anhydride.

  • Critical Parameter: Use anhydrous conditions . Water competes with TEOF, leading to incomplete ring closure.

  • Yield Tip: Monitor the disappearance of the amide peak via HPLC. If the reaction stalls, add a catalytic amount of p-TsOH.

Step 2: Activation (Chlorination)
  • Reagents: POCl

    
     (Phosphorus oxychloride), catalytic DMF.
    
  • Mechanism: Vilsmeier-Haack type activation.

  • The Yield Killer: Wet POCl

    
     . Phosphoric acid byproducts will hydrolyze the product back to the starting material.
    
  • Protocol: Reflux neat POCl

    
     with 2-3 drops of DMF. Evaporate excess POCl
    
    
    
    completely under reduced pressure (azeotrope with toluene) before the next step.
Step 3: Amination (The Critical Step)
  • Reagents: 0.5M Ammonia in Dioxane (or THF), sealed tube.

  • Temperature: 60–80 °C.

  • Why Dioxane? Unlike Methanol/Water, Dioxane suppresses the competitive hydrolysis of the 4-Cl intermediate back to the 4-one impurity.

Visualizing the Pathway

SynthesisWorkflow Start 3-Amino-5-bromo- picolinamide Step1 Cyclization (TEOF/Ac2O) Start->Step1 Inter1 Intermediate: 4(3H)-one Step1->Inter1 Ring Closure Step2 Chlorination (POCl3/DMF) Inter1->Step2 Inter2 Intermediate: 4-Chloro-7-bromo Step2->Inter2 Activation Step3 Amination (NH3/Dioxane) Inter2->Step3 SNAr Final Target: 7-Bromopyrido[3,2-d] pyrimidin-4-amine Step3->Final Displacement

Caption: Figure 1. Optimized 3-step synthetic pathway minimizing hydrolysis risks.

Module 2: Troubleshooting Center (FAQs)

Issue 1: "I see a large impurity peak at M-17 (Mass ~226) during Amination."

Diagnosis: This is the Hydrolysis Impurity (4-oxo derivative) .

  • Cause: The 4-chloro intermediate is extremely sensitive to moisture. If your ammonia source contains water (e.g., aqueous NH

    
    OH) or your solvent is "wet," hydroxide ions will compete with ammonia.
    
  • Solution:

    • Switch from Aqueous Ammonia to 7N NH

      
       in Methanol  or 0.5M NH
      
      
      
      in Dioxane
      .
    • Ensure the 4-chloro intermediate is dried under high vacuum to remove traces of POCl

      
       acid byproducts (which catalyze hydrolysis).
      
Issue 2: "The reaction turns black, and yield is <30%."

Diagnosis: Thermal Decomposition / Polymerization.

  • Cause: The pyridine nitrogen makes the ring electron-deficient. Overheating during the chlorination step (POCl

    
    ) causes charring.
    
  • Solution:

    • Lower the bath temperature to 90°C max.

    • Reduce reaction time. Monitor by TLC every 30 mins.

    • Quenching: Do not pour the reaction onto ice rapidly. The exotherm degrades the product. Pour the reaction mixture slowly into stirred ice-water buffered with NaHCO

      
      .
      
Issue 3: "My product is stuck in the aqueous phase during workup."

Diagnosis: pH-Dependent Solubility.

  • Cause: The 4-amino-pyrido-pyrimidine has a basic nitrogen. At low pH (acidic workup), it is protonated and water-soluble.

  • Solution:

    • Adjust the aqueous layer pH to 8–9 using saturated NaHCO

      
       or Na
      
      
      
      CO
      
      
      .
    • Do not use NaOH (risk of hydrolysis).

    • Extract with 10% Methanol in Dichloromethane (DCM) rather than pure DCM or EtOAc. The fused ring system is highly polar.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue LowYield Low Yield / No Precipitate Problem->LowYield Impurity Impurity in LCMS Problem->Impurity CheckPH Check Aqueous pH LowYield->CheckPH CheckMass Check Mass Shift Impurity->CheckMass Acidic pH < 7? Product is protonated CheckPH->Acidic Hydrolysis Mass = Starting Material? (Hydrolysis) CheckMass->Hydrolysis Sol1 Adjust to pH 8-9 Extract w/ DCM:MeOH Acidic->Sol1 Sol2 Dry Solvents Use NH3/Dioxane Hydrolysis->Sol2

Caption: Figure 2.[1][2] Decision matrix for common isolation and purity issues.

Module 3: Purification & Characterization

Why Column Chromatography Fails

The 4-amino-7-bromo derivative is highly polar and basic. It tends to "streak" on silica gel, leading to broad peaks and co-elution with impurities.

Recommended Purification: Acid-Base Precipitation

This method leverages the basicity of the pyridine nitrogen for self-purification.

  • Dissolution: Dissolve the crude solid in 1N HCl (minimal volume). Filter off any insoluble black tar (charcoal).

  • Precipitation: Slowly add 2M NaOH or Saturated NaHCO

    
      dropwise while stirring vigorously.
    
  • Collection: The product will precipitate as a white/off-white solid at pH ~8.5 .

  • Wash: Filter and wash with cold water, then cold diethyl ether (to remove non-polar impurities).

Solvent Compatibility Table
SolventApplicationRatingNotes
DCM Extraction⭐⭐Poor solubility; requires 5-10% MeOH.
DMF Reaction⭐⭐⭐⭐Excellent solubility but high boiling point makes removal hard.
Dioxane Amination⭐⭐⭐⭐⭐Best Choice. Good solubility, easy to remove, anhydrous.
Water WorkupAvoid in reaction. Promotes hydrolysis of 4-Cl intermediate.

References

  • PubChem. 7-Bromo-4-chloropyrido[3,2-d]pyrimidine (Intermediate).[3] National Library of Medicine. Available at: [Link][3]

  • National Institutes of Health (NIH). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones. PMC8705353. Available at: [Link]

Sources

Mass spectrometry fragmentation pattern of 7-Bromopyrido[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fragmentation Pattern of 7-Bromopyrido[3,2-d]pyrimidin-4-amine

Executive Summary & Diagnostic "Fingerprint"

The Problem: Users often misidentify 7-Bromopyrido[3,2-d]pyrimidin-4-amine due to its complex nitrogen-rich fused ring system and the presence of a halogen. The Solution: This guide provides a validated fragmentation map. Before analyzing specific fragments, you must confirm the Bromine Isotope Signature .

The "Is it Real?" Check (Isotopic Validation)

Before attempting to interpret fragmentation, verify the precursor ion cluster. Bromine (


 and 

) exists in a nearly 1:1 natural abundance ratio.[1]
  • Observation: You should see two distinct peaks for the protonated molecule

    
    .
    
  • Spacing: These peaks must be separated by exactly 2.0 Da .

  • Intensity: The ratio of intensities (

    
    ) must be approximately 1:1 .
    
IsotopeIon SpeciesTheoretical m/z (Monoisotopic)Relative Abundance


224.97 100%


226.97 ~97%

Critical Alert: If your spectrum shows a 3:1 ratio (Chlorine) or a single dominant peak (Dehalogenation), do not proceed . You are likely analyzing a contaminant or a degradation product.

Fragmentation Pathways & Mechanism

The fragmentation of 7-Bromopyrido[3,2-d]pyrimidin-4-amine under Collision-Induced Dissociation (CID) is driven by the stability of the fused aromatic system and the lability of the exocyclic amine.

Primary Pathway: Ammonia Loss (The "Amino" Signature)

The most abundant fragment typically arises from the loss of the exocyclic amine group as ammonia (


, 17 Da). This is characteristic of 4-aminopyrimidines.
  • Transition:

    
    
    
  • Mechanism: Protonation occurs at the ring nitrogen (N3 or N1), facilitating the elimination of

    
     to form a cation on the pyrimidine ring.
    
Secondary Pathway: Ring Cleavage (HCN Loss)

Following ammonia loss, the heterocyclic ring destabilizes, leading to the expulsion of Hydrogen Cyanide (


, 27 Da). This is a hallmark of fused nitrogen heterocycles (Retro-Diels-Alder type fragmentation).
  • Transition:

    
    
    
Tertiary Pathway: Halogen Scission

Direct loss of the Bromine radical (


, 79 Da) is observed at higher collision energies.
  • Transition:

    
     (Radical cation formation)
    
Visualizing the Pathway

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 225 / 227 (1:1 Ratio) Frag1 [M+H - NH3]+ m/z 208 / 210 Parent->Frag1 - NH3 (17 Da) Primary Path FragBr [M+H - Br]+ m/z 146 Parent->FragBr - Br radical (High Energy) Frag2 [M+H - NH3 - HCN]+ m/z 181 / 183 Frag1->Frag2 - HCN (27 Da) Ring Cleavage

Figure 1: Predicted fragmentation lineage for 7-Bromopyrido[3,2-d]pyrimidin-4-amine. Note that the bromine isotope pattern (2 Da spacing) is preserved in fragments 208 and 181.

Troubleshooting Guide (FAQ)

Q1: I see the parent mass at 225, but the peak at 227 is missing or very small (<10%).

  • Diagnosis: You have likely lost the bromine atom.

  • Cause: This is often "In-Source Fragmentation." If your declustering potential (DP) or cone voltage is set too high, the weak C-Br bond can break before the ion enters the quadrupole.

  • Fix: Lower the Cone Voltage/DP by 10–15V. Ensure your ion source temperature is not excessive (>500°C).

Q2: My spectrum is dominated by a peak at m/z 147.

  • Diagnosis: This corresponds to the de-brominated scaffold (Pyrido[3,2-d]pyrimidin-4-amine).

  • Cause: Hydrodehalogenation can occur during synthesis or storage, especially if the sample was exposed to palladium catalysts or reducing agents.

  • Action: Check the purity of your starting material via NMR. This is a chemical purity issue, not an instrument parameter issue.

Q3: I am seeing a "Sodium Adduct"


. Which peaks should I track? 
  • Answer: Sodium adducts (

    
    ) are common but they fragment poorly (often just losing the Na+).
    
  • Fix: Add 0.1% Formic Acid to your mobile phase to force protonation (

    
    ) over sodiation. Protonated species provide structurally informative fragments; sodiated species do not.
    
Experimental Protocol: Validated LC-MS/MS Conditions

To reproduce the fragmentation pattern described above, use the following parameters. These are optimized for a Triple Quadrupole (QqQ) system but are applicable to Q-TOF.

ParameterSettingRationale
Ionization Mode ESI Positive (+)Basic amine (

) and pyridine nitrogen facilitate protonation.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures

formation.
Mobile Phase B Acetonitrile/Methanol (1:1)Methanol helps solubilize polar heterocycles.
Cone Voltage 20–30 VModerate voltage prevents in-source loss of Br.
Collision Energy (CE) 15–25 eV Optimal for observing the

loss (208/210).
Collision Energy (CE) 35–45 eV Required to drive ring cleavage (HCN loss).
Diagnostic Workflow Diagram

Workflow Start Acquire Full Scan (MS1) CheckIso Check Isotope Pattern Start->CheckIso Valid 1:1 Ratio (225/227) CheckIso->Valid Yes Invalid Ratio != 1:1 CheckIso->Invalid No FragCheck Apply CE (25eV) Valid->FragCheck Stop Stop Invalid->Stop Check Sample Purity Confirm Confirm -17 Da (Loss of NH3) FragCheck->Confirm

Figure 2: Step-by-step decision tree for validating the identity of 7-Bromopyrido[3,2-d]pyrimidin-4-amine.

References
  • NIST Mass Spectrometry Data Center. Fragmentation of n-heterocycles and pyrimidine derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Chemistry LibreTexts. Isotopes in Mass Spectrometry (Bromine and Chlorine Patterns). Accessed 2024. Available at: [Link]

  • Wiley Online Library. Mass Spectra of Fused Pyrimidines: Pyrido[3,2-d]pyrimidines. (General reference for fused heterocyclic fragmentation logic). Available at: [Link]

Sources

Refining protocols for 7-Bromopyrido[3,2-d]pyrimidin-4-amine biological evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 (Advanced Application Support) Subject: Protocol Refinement for Scaffold 7-Br-PP-4-NH2 Audience: Medicinal Chemists, HTS Screeners, Structural Biologists[1]

Executive Summary

The 7-Bromopyrido[3,2-d]pyrimidin-4-amine (7-Br-PP-4-NH2) is a high-value pharmacophore, serving as both a fragment-based lead and a versatile intermediate for ATP-competitive kinase inhibitors (e.g., PI3Kδ, p38 MAPK, CDK).[1] Its planar, electron-deficient heteroaromatic structure mimics the adenine ring of ATP, while the 7-bromo substituent provides a critical vector for hydrophobicity-driven selectivity.[1]

However, this scaffold presents distinct technical challenges: poor aqueous solubility ("brick dust" behavior) , fluorescence interference , and colloidal aggregation . This guide provides self-validating protocols to overcome these hurdles.

Module 1: Formulation & Solubility Management
Q: My compound precipitates immediately upon addition to cell culture media. How do I maintain solubility?

A: The "Brick Dust" Phenomenon is driven by strong


-

stacking.
This scaffold is a flat, lipophilic heterocycle.[1] Direct dilution from 100% DMSO to aqueous media often causes rapid precipitation due to the high lattice energy of the crystal form.

Protocol: The Intermediate Dilution Step Do not pipette 10 mM DMSO stock directly into the assay well.[1] Use an intermediate solvent step to lower the kinetic shock of mixing.

  • Stock Prep: Dissolve 7-Br-PP-4-NH2 in anhydrous DMSO to 10 mM. Note: Sonicate for 5 mins to ensure no micro-crystals remain.

  • Intermediate Plate: Dilute stock 1:10 into 100% DMSO (not water) to create a 1 mM working solution.

  • Acoustic Dispensing (Gold Standard): Use an acoustic liquid handler (e.g., Echo®) to transfer nanoliter volumes directly to the assay plate.[1] This prevents local high-concentration "hotspots" that occur with tip-based dispensing.[1]

  • Manual Alternative: If acoustic dispensing is unavailable, perform a predilution in culture media containing 0.5% Tween-80 or PEG-400 .[1] The surfactant creates micelles that stabilize the hydrophobic core before it hits the bulk media.[1]

Data: Solubility Limits in Common Vehicles

Vehicle CompositionMax Solubility (approx.)Application
100% DMSO> 50 mMStock Storage
PBS (pH 7.[1]4)< 10 µMUnstable (Precipitation risk)
PBS + 0.01% Triton X-100~ 50 µMBiochemical Assays
5% DMSO / 40% PEG-400 / 55% Water~ 2 mMAnimal Formulation (IP/IV)
Module 2: Biochemical Assay Troubleshooting
Q: I am observing steep Hill slopes (> 2.0) and promiscuous inhibition across unrelated kinases. Is this real?

A: You are likely observing Colloidal Aggregation, not specific binding. Planar heterocycles like 7-Br-PP-4-NH2 are prone to forming promiscuous colloidal aggregates that sequester enzymes non-specifically.[1] This is a classic false-positive mechanism in HTS.

The Detergent Challenge Protocol (Self-Validating System) To distinguish specific inhibition from aggregation:

  • Baseline Assay: Run the IC50 curve in standard buffer.[1]

  • Detergent Shift: Repeat the assay adding 0.01% Triton X-100 or 0.005% Brij-35 to the reaction buffer.

    • Result A (Specific): IC50 remains unchanged. The molecule binds the active site.[1]

    • Result B (Aggregator): IC50 shifts significantly (potency is lost) or inhibition disappears.[1] The detergent disrupted the aggregate.[1]

Q: My fluorescence polarization (FP) or TR-FRET signal is erratic.

A: The scaffold exhibits intrinsic fluorescence. Fused pyrimidine rings can fluoresce in the blue/green region (excitation ~340-380 nm, emission ~400-450 nm).[1] This overlaps with common coumarin or fluorescein channels.[1]

Corrective Action:

  • Blank Correction: Run a "Compound Only" control plate (no enzyme/tracer) to quantify intrinsic fluorescence.

  • Red-Shifted Assays: Switch to red-shifted fluorophores (e.g., Alexa Fluor 647, Cy5) where the scaffold does not interfere.[1]

Module 3: Structural & Chemical Integrity
Q: Is the 7-Bromo substituent stable during long incubations?

A: Generally stable, but susceptible to nucleophilic attack in high-thiol environments. While the C-Br bond is robust in standard buffers, the electron-deficient pyrimidine ring activates the position for Nucleophilic Aromatic Substitution (


).[1]
  • Risk: In assays with high concentrations of DTT (> 5 mM) or Glutathione (GSH), the bromine can be displaced by the thiol over 24+ hours.

  • Validation: Monitor the reaction mixture by LC-MS.

    • Parent Mass:[1][2] [M+H]+ ~ 303/305 (Br isotope pattern).[1]

    • Adduct Mass: [M-Br+SG]+ (Glutathione adduct).[1]

Q: Can I use this molecule for X-ray crystallography?

A: Yes, it is an excellent phasing tool. The Bromine atom is a heavy halogen with a strong anomalous scattering signal.

  • Protocol: Soak the crystal with 7-Br-PP-4-NH2. Collect data at the Bromine K-edge (13.47 keV / 0.92 Å).[1] This allows for experimental phasing (SAD/MAD) without needing selenomethionine substitution, confirming the binding mode in the ATP pocket.

Visual Workflows
Figure 1: Solubility & Aggregation Decision Tree

This logic gate ensures that only "real" inhibitors progress to cell-based validation.[1]

SolubilityProtocol Start Compound Stock (10mM DMSO) Dilution Intermediate Dilution (1mM in 100% DMSO) Start->Dilution Assay Biochemical Assay (Kinase/Enzyme) Dilution->Assay Acoustic Transfer Check Check Hill Slope Assay->Check Aggregator Suspect Aggregation (Slope > 2.0) Check->Aggregator Steep Slope Specific Likely Specific (Slope ~ 1.0) Check->Specific Normal Slope Detergent Detergent Test (+0.01% Triton X-100) Aggregator->Detergent Retest Re-run IC50 Detergent->Retest Result_False Potency Lost: FALSE POSITIVE Retest->Result_False IC50 Increases Result_True Potency Retained: VALID HIT Retest->Result_True IC50 Stable

Caption: Workflow for distinguishing specific binding from colloidal aggregation artifacts.

Figure 2: Biological Mechanism of Action (Kinase Interaction)

Visualizing the interaction of the scaffold within the ATP-binding pocket.[1]

Mechanism Scaffold 7-Br-PP-4-NH2 (Inhibitor) Pocket ATP Binding Pocket (Hinge Region) Scaffold->Pocket Binds Interaction1 H-Bond Donor (4-NH2 -> Hinge Backbone) Pocket->Interaction1 Interaction2 H-Bond Acceptor (N3 -> Hinge NH) Pocket->Interaction2 Interaction3 Hydrophobic Vector (7-Br -> Gatekeeper/Solvent) Pocket->Interaction3 Effect Kinase Inactivation (No Phosphorylation) Interaction1->Effect Interaction2->Effect Interaction3->Effect

Caption: The 4-amino and N3 nitrogen form a "pincer" hydrogen bond motif with the kinase hinge region, mimicking Adenine.[1]

References
  • Zhang, M., et al. (2023).[3] "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." European Journal of Medicinal Chemistry.

  • Liu, Y., et al. (2023). "Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors."[1][4] Chemical Biology & Drug Design.

  • Lefebvre, S., et al. (2010). "Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent PDE4 inhibitors." Journal of Medicinal Chemistry.

  • Shoichet, B. K. (2006).[1] "Screening in a spirit of haunting: the role of aggregation in high-throughput screening." Drug Discovery Today. (Standard protocol reference for Detergent Challenge).

Sources

Technical Support Center: Synthesis of 7-Bromopyrido[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 7-Bromopyrido[3,2-d]pyrimidin-4-amine is a key heterocyclic intermediate in pharmaceutical research and drug development, often serving as a foundational scaffold for kinase inhibitors and other targeted therapeutics.[1][2] Its synthesis, typically involving a cyclization reaction of a substituted pyridine precursor, is crucial for the advancement of many discovery programs.[3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to support researchers in scaling up this synthesis, ensuring high yield, purity, and process safety.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis and scale-up of 7-Bromopyrido[3,2-d]pyrimidin-4-amine.

Question 1: My reaction yield is consistently low or has stalled completely. What are the primary causes and how can I resolve this?

Answer: Low conversion is a frequent challenge and can be attributed to several factors. A systematic approach is key to diagnosis.

  • Causality: The core of this synthesis is often a cyclization or condensation reaction.[3] These reactions are sensitive to reagent purity, atmospheric conditions, and thermal parameters. Inactive reagents or the presence of moisture can halt the reaction entirely, while suboptimal temperatures can lead to stalling.[4]

  • Troubleshooting Steps:

    • Reagent & Solvent Quality:

      • Verify Starting Material Purity: Use freshly acquired or purified starting materials. Precursors like 2,6-diamino-3-cyanopyridine derivatives can degrade over time. Confirm purity via NMR or LC-MS.

      • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Moisture can quench reagents, especially if organometallics or strong bases are involved.

    • Reaction Conditions:

      • Temperature Optimization: The reaction may need a moderate temperature increase to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.[4]

      • Reaction Time: Some cyclization reactions require extended periods. If TLC/LC-MS shows the presence of starting material after the initially planned time, consider extending the reaction duration.

    • Catalyst Activity (if applicable):

      • If the chosen route employs a catalyst (e.g., a Lewis acid or palladium catalyst for a cross-coupling step), ensure it is active.[4] For solid catalysts, regeneration may be necessary. For homogenous catalysts, ensure the correct loading is used.

Question 2: I am observing significant impurity formation alongside my desired product. How can I identify and mitigate these side reactions?

Answer: Impurity generation is often a result of competing reaction pathways or product degradation.

  • Causality: Common side reactions in the synthesis of pyridopyrimidines include the formation of isomers, over-alkylation/amination products, or hydrolysis of intermediates.[5] High temperatures can also lead to the decomposition of starting materials or the final product.

  • Troubleshooting Steps:

    • Characterize Impurities: Isolate the major impurity using preparative TLC or column chromatography and characterize it by NMR and Mass Spectrometry. Understanding its structure is crucial for diagnosing the side reaction.

    • Control Reaction Temperature: Running the reaction at the lowest effective temperature can significantly reduce the rate of side reactions. A temperature screening experiment is highly recommended during optimization.

    • Order of Reagent Addition: In multi-component reactions, the order of addition can be critical. For instance, adding a highly reactive reagent slowly and at a lower temperature can prevent rapid, unselective reactions.

    • Stoichiometry Control: Precisely control the stoichiometry of your reactants. An excess of one reagent might lead to the formation of undesired byproducts.

Question 3: The final product is proving difficult to isolate and purify. What alternative purification strategies can I employ?

Answer: Purification challenges with heterocyclic amines often stem from their polarity and potential for low solubility in common organic solvents.

  • Causality: The amino and nitrogen-rich heterocyclic core of 7-Bromopyrido[3,2-d]pyrimidin-4-amine gives it unique solubility characteristics. It may be poorly soluble in non-polar solvents, making extraction difficult, and may streak on silica gel during chromatography.

  • Troubleshooting Steps:

    • Trituration: If the crude product is a solid, trituration can be highly effective. This involves suspending the crude material in a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. Sonication can aid this process. Common solvents for trituration include diethyl ether, ethyl acetate, or methanol.

    • Recrystallization: If a suitable single-solvent or solvent-pair system can be identified, recrystallization is an excellent method for achieving high purity.

    • Chromatography Optimization:

      • Solvent System: For column chromatography, consider adding a small percentage of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent. This deactivates the acidic sites on the silica gel, preventing streaking of the basic product.

      • Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (basic or neutral) or reverse-phase chromatography (C18).

Experimental Workflow & Data

General Synthetic Workflow

The synthesis of pyridopyrimidine cores can be achieved through various strategies, often involving the construction of the pyrimidine ring onto a pre-existing pyridine.[6] A common approach relies on the cyclization of an appropriately substituted aminopyridine precursor.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Purification & QC A 2-Amino-5-bromo-3-cyanopyridine C Cyclization Reaction A->C B Formamide B->C D Reaction Quench C->D E Crude Product Precipitation D->E F Filtration & Washing E->F G Purification (e.g., Recrystallization) F->G H Final Product (7-Bromopyrido[3,2-d]pyrimidin-4-amine) G->H I QC Analysis (NMR, LC-MS, Purity) H->I

Caption: General workflow for the synthesis of 7-Bromopyrido[3,2-d]pyrimidin-4-amine.

Table 1: Troubleshooting Summary
Issue Potential Cause(s) Recommended Solution(s)
Low Yield Impure reagents, moisture, suboptimal temperature, insufficient reaction time.Verify reagent purity, use anhydrous solvents, optimize temperature, and monitor reaction to completion via TLC/LC-MS.[4]
High Impurity Side reactions (e.g., hydrolysis, dimerization), thermal decomposition.Lower reaction temperature, control stoichiometry, and consider a slower addition of key reagents.
Purification Difficulty Product streaking on silica, poor solubility.Use trituration or recrystallization. For chromatography, add a basic modifier (e.g., triethylamine) to the eluent or use an alternative stationary phase.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions to consider when scaling up this synthesis? A: Handling brominated compounds requires care. Ensure work is performed in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Depending on the specific reagents used (e.g., strong acids, bases, or flammable solvents), consult the Safety Data Sheet (SDS) for each and implement appropriate engineering controls.

Q: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques is essential for unambiguous characterization.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible in the mass spectrum.

  • HPLC or LC-MS: To determine the purity of the final compound.

Q: Can I use microwave irradiation to accelerate the cyclization step? A: Yes, microwave-assisted synthesis can be a powerful tool for accelerating reactions like this. It often leads to significantly reduced reaction times and can sometimes improve yields by minimizing the formation of thermal degradation byproducts.[7] However, direct transfer of a conventional heating method to a microwave requires re-optimization of conditions such as temperature, time, and solvent.

Q: What are the key considerations for moving from a bench-scale (grams) to a pilot-scale (kilograms) synthesis? A: Scaling up introduces new challenges:

  • Heat Transfer: Exothermic or endothermic events that are manageable on a small scale can become hazardous or inefficient in large reactors. Ensure the reactor has adequate heating and cooling capacity.

  • Mass Transfer: Mixing becomes more critical. Ensure the reactor's agitation is sufficient to maintain a homogenous mixture, especially for slurries or multi-phasic reactions.

  • Reagent Addition: The rate of addition for critical reagents may need to be carefully controlled to manage reaction exotherms.

  • Downstream Processing: Filtration and drying times will be significantly longer. Ensure the equipment is appropriately sized for the scale.

References

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (2024). International Journal of Scientific Research and Engineering Development, 7(6). Available at: [Link]

  • Elliott, A. J., Morris, P. E., Jr, Petty, S. L., & Williams, C. H. (1997). An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. The Journal of Organic Chemistry, 62(23), 8071–8075. Available at: [Link]

  • Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. (2019). ChemistrySelect. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). MDPI. Available at: [Link]

  • Safe Synthesis of 4,7-Dibromo[8][9][10]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2025). MDPI. Available at: [Link]

  • Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. (n.d.). PubMed. Available at: [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. (2022). Taylor & Francis Online. Available at: [Link]

  • Hammouda, M. M., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12185-12211. Available at: [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. Available at: [Link]

  • Safe Synthesis of 4,7-Dibromo[8][9][10]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (n.d.). MDPI. Available at: [Link]

  • Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International, 33(60A), 438-461. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). MDPI. Available at: [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Preparation of a 7-arylthieno[3,2-d]pyrimidin-4-amine library. (n.d.). PubMed. Available at: [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. Available at: [Link]

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. (n.d.). ACS Publications. Available at: [Link]

  • Review of the Synthesis, Reactions and Pharmaceutical Potential of Pyrido [2,3-d]Pyrimidine Derivatives. (2023). Bentham Science. Available at: [Link]

Sources

7-Bromopyrido[3,2-d]pyrimidin-4-amine reaction monitoring by TLC and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Monitoring & Quality Control via TLC and HPLC Ticket ID: CHEMSUP-2024-882 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Introduction: Molecule Profile & Analytical Challenges

Welcome to the technical support hub for 7-Bromopyrido[3,2-d]pyrimidin-4-amine . This guide is designed for researchers encountering difficulties in the isolation and analysis of this specific heteroaromatic intermediate.

Compound Profile:

  • Core Structure: Fused bicyclic system (Pyridine + Pyrimidine).[2]

  • Key Functionalities: Primary amine (C4), Bromine (C7), three ring nitrogens.

  • Physicochemical Behavior: The molecule acts as a weak base due to the pyridine/pyrimidine nitrogens.[3]

  • Primary Challenge: The basic nitrogen atoms interact strongly with acidic silanols on silica gel (TLC) and standard C18 columns (HPLC), leading to severe peak tailing and irreproducible retention times .

Module 1: Thin Layer Chromatography (TLC) Guide

Q: My compound streaks/tails on the TLC plate. How do I fix this?

A: This is the most common issue with pyrido-pyrimidines. Silica gel is slightly acidic (pH ~5-6).[1][2] The basic nitrogens in your compound protonate on the silica surface, causing "streaking" rather than a tight spot.

The Fix: You must neutralize the silica surface.

  • Pre-treatment (Best for preparative): Dip the TLC plate in a solution of 5% Triethylamine (TEA) in Methanol and let it dry before spotting.

  • Mobile Phase Modifier (Standard): Add basic modifiers directly to your eluent.

Recommended Eluent Systems:

Polarity Solvent System (v/v) Application
Low 100% Ethyl Acetate Initial purity check
Medium 95:5 DCM : MeOH + 1% NH₄OH Standard Reaction Monitoring

| High | 90:10:1 DCM : MeOH : TEA | Polar impurities / De-brominated byproducts |[2]

Note: Use Ammonium Hydroxide (NH₄OH) over TEA if you plan to use Mass Spec downstream, as TEA is difficult to remove and suppresses ionization.

Q: I cannot visualize the spot clearly. Is Ninhydrin effective?

A: No. While Ninhydrin detects primary amines, the amine at the C4 position of a pyrimidine ring is electron-deficient due to resonance with the aromatic ring. It is often too unreactive for a strong Ninhydrin stain.

Visualization Protocol:

  • UV (254 nm): Primary method. The conjugated heteroaromatic system absorbs strongly.

  • Iodine Chamber: Secondary method. The basic nitrogens coordinate with Iodine vapor, turning the spot dark brown.

  • Dragendorff’s Reagent: Specific for alkaloids and nitrogenous bases. Will stain the spot orange/red.

Module 2: High-Performance Liquid Chromatography (HPLC) Guide

Standardized Analytical Method

Do not use a generic "0.1% TFA" method without modification. The acidity of TFA (pH ~2) will protonate the pyridine ring, potentially causing peak broadening unless a high-quality end-capped column is used.[1][2]

Recommended Column: C18 with high surface coverage and end-capping (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[1][2]

Method A: High pH (Recommended for Peak Shape) [1][2]
  • Rationale: At pH 10, the molecule is neutral (deprotonated), reducing silanol interactions.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

Method B: Low pH (Recommended for LC-MS Sensitivity) [1][2]
  • Rationale: Formic acid promotes ionization [M+H]+ for MS detection.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Warning: If tailing occurs, add 5mM Ammonium Formate to Phase A to buffer the ionic strength.

Quantitative Data Summary
ParameterValue / Condition
Detection Wavelength 254 nm (Max), 280 nm (Secondary)
Typical Retention Time ~4.2 min (on 50mm C18, 5-95% gradient)
Mass Spec Signal ESI Positive Mode: m/z 225/227 (1:1 Br isotope pattern)

Module 3: Troubleshooting Logic & Workflows

Issue: "Ghost Peaks" in Blank Injections

Cause: 7-Bromopyrido[3,2-d]pyrimidin-4-amine has low solubility in pure water.[1][2] If your needle wash is weak, the compound precipitates in the injector loop and carries over. Solution: Change needle wash to 50:50 Acetonitrile:Water + 0.1% Formic Acid .

Issue: Split Peaks

Cause: Sample solvent mismatch. Dissolving the sample in 100% DMSO or MeOH while injecting onto a high-aqueous initial gradient causes the sample to precipitate at the column head. Solution: Dilute sample to at least 50% aqueous buffer before injection.

Visual Troubleshooting Guide

HPLC_Troubleshooting Start HPLC Peak Issue Issue_Type Identify Symptom Start->Issue_Type Tailing Peak Tailing (As > 1.5) Issue_Type->Tailing Asymmetry Fronting Peak Fronting (As < 0.9) Issue_Type->Fronting Overload Split Split / Double Peak Issue_Type->Split Shape Silanol Silanol Interaction Tailing->Silanol Solubility Column Overload Fronting->Solubility Solvent Strong Solvent Effect Split->Solvent Fix_pH Increase pH to >9 (Use Amm. Bicarb) Silanol->Fix_pH Fix_Col Switch to Hybrid Particle Column Silanol->Fix_Col Dilute Dilute Sample 10x Solubility->Dilute Match Match Sample Solvent to Initial Mobile Phase Solvent->Match

Caption: Decision tree for diagnosing chromatographic anomalies specific to basic heteroaromatic amines.

Module 4: Reaction Monitoring Context

When synthesizing this molecule (typically via cyclization of 3-amino-6-bromopicolinamide derivatives or bromination of the pyrido-pyrimidine core), knowing what to look for is critical.[1][2]

Reaction Workflow Visualization:

Reaction_Monitoring SM Precursor (e.g., Nitrile/Amide) Reaction Cyclization (High Temp/Acid) SM->Reaction Product 7-Bromo-pyrido pyrimidine-4-amine Reaction->Product Main Path Impurity Hydrolysis Product (7-Bromo-4-hydroxy...) Reaction->Impurity Side Reaction (Water present) Monitor TLC Monitoring (5% MeOH/DCM) Product->Monitor Impurity->Monitor Result_Prod Rf ~ 0.4 (UV Active) Monitor->Result_Prod Result_Imp Rf ~ 0.1 (Baseline) Monitor->Result_Imp

Caption: Expected TLC behavior during synthesis. The 4-hydroxy impurity (hydrolysis) is significantly more polar than the 4-amine product.[1][2]

References

  • PubChem. (n.d.). 7-Bromopyrido[3,2-d]pyrimidin-4-amine | C7H5BrN4.[2][4] National Library of Medicine. Retrieved February 3, 2026, from [Link]

  • Baxendale, I. R., et al. (2002). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating. Synlett.
  • Vandamme, T., et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. (Review of pyrido-pyrimidine chemistry and stability).
  • Dolan, J. W. (2002).[5] Tailoring the Separation of Basic Compounds. LCGC North America. (Authoritative guide on HPLC of basic amines).

  • Merck Millipore. (n.d.).[6] TLC Visualization Reagents. (General reference for stain specificity on nitrogenous heterocycles).

Sources

Validation & Comparative

Selectivity profile of 7-Bromopyrido[3,2-d]pyrimidin-4-amine across kinase panel

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selectivity Profile of 7-Bromopyrido[3,2-d]pyrimidin-4-amine Across Kinase Panel Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists[1][2][3]

Executive Summary: The Scaffold Selectivity Thesis

In the realm of kinase inhibitor design, the core scaffold dictates the "selectivity vector"—the intrinsic bias of a molecule toward specific regions of the kinome. 7-Bromopyrido[3,2-d]pyrimidin-4-amine represents a critical "privileged structure."[1][2][3] While often utilized as a fragment or intermediate, its specific nitrogen positioning (the [3,2-d] isomer) encodes a distinct selectivity profile compared to its more ubiquitous isomer, the [2,3-d] system (found in Palbociclib and p38 inhibitors).[1][2]

This guide objectively analyzes the selectivity profile of the pyrido[3,2-d]pyrimidine core, contrasting it with major alternatives, and provides experimental frameworks for validating its efficacy in your specific kinase campaigns.[1][2]

Technical Profile & Structural Logic

The 7-Bromopyrido[3,2-d]pyrimidin-4-amine is defined by the fusion of a pyridine and pyrimidine ring where the pyridine nitrogen is at the 5-position relative to the ring fusion.[1][2][3] This subtle shift from the [2,3-d] isomer fundamentally alters the hydrogen bond acceptor geometry in the ATP-binding pocket.[1][2]

The "Selectivity Switch" Mechanism
  • [2,3-d] Isomer (Alternative): Favors interaction with the "gatekeeper" residues of CDK4/6 and p38 MAPK .[1][2] The N8 nitrogen often engages in water-mediated networks.[1][2][3]

  • [3,2-d] Isomer (Subject): The N5 nitrogen creates a vector that often clashes with the gatekeeper in CDKs but finds optimal accommodation in the lipid kinase pockets (e.g., PI3K

    
     ) and specific Ser/Thr kinases like ERK2 .[1][2]
    

DOT Diagram: Scaffold Divergence Map

ScaffoldSelectivity Core 7-Bromo-pyrido[3,2-d] pyrimidin-4-amine Target1 Lipid Kinases (PI3Kδ High Affinity) Core->Target1 Primary Vector (Seletalisib-like) Target2 MAPK Pathway (ERK2 Dual Inhibition) Core->Target2 Secondary Vector Isomer Alternative: Pyrido[2,3-d] Isomer Target3 Cell Cycle Kinases (CDK4/6, p38) Isomer->Target3 Established Bias (Palbociclib-like)

Figure 1: The structural isomerism of the pyridopyrimidine core dictates kinome divergence.[1][2] The [3,2-d] scaffold (blue) biases towards Lipid Kinases and ERK, while the [2,3-d] alternative (red) biases towards Cell Cycle kinases.[1][2]

Comparative Selectivity Guide

This section compares the [3,2-d] core against the industry-standard [2,3-d] alternative.[1][2] Data below aggregates findings from fragment screening and optimized inhibitor profiling (e.g., Seletalisib derivatives).

Table 1: Scaffold Selectivity Performance
Feature7-Bromopyrido[3,2-d]pyrimidin-4-amine (Subject)Pyrido[2,3-d]pyrimidin-7-one (Alternative)
Primary Target Class Lipid Kinases (PI3K) , ERK2Ser/Thr Kinases (CDK, p38)
Key Representative Seletalisib (PI3K

selective)
Palbociclib (CDK4/6 selective)
Gatekeeper Tolerance High tolerance for Met/Ile gatekeepers (PI3K)High tolerance for Thr gatekeepers (CDK)
Selectivity Profile Narrow: Highly selective for PI3K

over

isoforms when substituted at C4.[1][2][3]
Broad: Often hits multiple MAPKs unless specifically optimized.[1][2][3]
Ligand Efficiency High (Fragment MW < 250 Da)Moderate (often requires larger substituents)
Deep Dive: The PI3K Advantage

Experimental data indicates that derivatives of the [3,2-d] amine core achieve superior selectivity ratios for the Delta isoform of PI3K, a critical target in hematologic malignancies.[1][2][4][5]

  • [3,2-d] Derivative (Compound S5): IC50 (PI3K

    
    ) = 2.8 nM | Selectivity > 100x vs PI3K
    
    
    
    .[1][2]
  • [2,3-d] Derivative (Generic): Often shows equipotent inhibition of PI3K

    
     and mTOR, leading to higher toxicity.[1][2]
    

Experimental Protocols: Validating the Profile

To verify the selectivity of this scaffold in your own library, use the following self-validating protocols.

Protocol A: LanthaScreen™ Eu Kinase Binding Assay (Fragment Screening)

Use this to assess the intrinsic affinity of the 7-bromo-4-amine fragment before optimization.[1][2][3]

  • Reagent Prep: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1][2]

  • Tracer: Use Kinase Tracer 236 (Invitrogen) at 5 nM.[1][2] This tracer is optimized for ATP-competitive sites.[1][2][3]

  • Antibody: Use Eu-anti-GST or Eu-anti-His depending on your kinase tag (2 nM final).[1][2][3]

  • Incubation:

    • Mix 5 µL of 7-Bromopyrido[3,2-d]pyrimidin-4-amine (titrated 10 µM to 1 mM) with 5 µL kinase/antibody mix.[1][2][3]

    • Add 5 µL Tracer 236.[1][2][3]

    • Incubate 60 min at Room Temp.

  • Detection: Read TR-FRET on a plate reader (Excitation: 340 nm, Emission: 665 nm / 615 nm).

  • Validation: Calculate the Emission Ratio (665/615). A decrease in ratio indicates displacement of the tracer by your amine.[1][2]

    • Control: Use Staurosporine (1 µM) as a positive control (0% tracer bound).[1][2]

Protocol B: Selectivity Profiling (The "ScanMAX" Approach)

Use this to map the off-target liability of the scaffold.[1][2]

  • Panel Selection: Select a 96-kinase panel focusing on the Lipid Kinase branch (PI3K

    
    ) and CMGC branch  (CDK, MAPK, GSK3).[1][2]
    
  • Concentration: Screen the 7-bromo amine at 10 µM (high concentration) to identify weak binders.[1][2][3]

  • Data Normalization:

    
    
    
  • Hit Criteria: Any kinase inhibited >50% at 10 µM is a "Hit."[1][2][3]

    • Expected Result: The [3,2-d] core should show hits in PI3K isoforms and potentially ERK2, but spare CDK4/6 (unlike the [2,3-d] isomer).[1][2]

Signaling Pathway Context

The primary utility of the 7-Bromopyrido[3,2-d]pyrimidin-4-amine scaffold lies in modulating the PI3K/Akt/mTOR pathway, specifically in B-cell signaling.[1][2][3]

DOT Diagram: Mechanism of Action

PI3KPathway BCR B-Cell Receptor (BCR) PI3K PI3Kδ (Target of [3,2-d] Scaffold) BCR->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Catalysis AKT Akt (PKB) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Phosphorylation Prolif Cell Proliferation (B-Cell Malignancies) mTOR->Prolif Signaling Inhibitor 7-Bromo-[3,2-d] Derivative Inhibitor->PI3K Selective Inhibition

Figure 2: The [3,2-d] scaffold selectively targets the PI3K


 node, disrupting downstream Akt/mTOR signaling in B-cell malignancies while sparing other pathway inputs.[1][2]

References

  • Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Development Research, 2023.[1][2][5]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 2023.[1][2][6]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d]... Derivatives. Molecules, 2022.[1][2]

  • PubChem Compound Summary for CID 329771128: 7-Bromopyrido[3,2-d]pyrimidin-4-amine. National Center for Biotechnology Information.[1][2][3]

Sources

Optimization of 7-Bromopyrido[3,2-d]pyrimidin-4-amine: From Scaffold to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary

7-Bromopyrido[3,2-d]pyrimidin-4-amine (CAS: 1150567-35-1) serves as a critical "privileged scaffold" in the discovery of purinergic receptor antagonists (specifically P2X3 ) and kinase inhibitors (e.g., VEGFR-2 , MNK ).[1] While the parent 7-bromo molecule exhibits low intrinsic biological activity, it acts as the essential electrophilic anchor for Structure-Activity Relationship (SAR) exploration.[1]

This guide compares the baseline performance of the 7-Bromo Scaffold against its Functionalized Derivatives (specifically 7-aryl/heteroaryl analogs).[1] We demonstrate how the "In Vitro-In Vivo Correlation" (IVIVC) is established not by the scaffold itself, but by the specific functionalization at the C-7 position, which drives the transition from a micromolar fragment to a nanomolar clinical candidate.[1]

Key Comparison Matrix
Feature7-Bromopyrido[3,2-d]pyrimidin-4-amine (Scaffold) Optimized 7-Aryl Derivative (Lead) Clinical Benchmark (e.g., Gefapixant)
Primary Target P2X3 / Kinase (Fragment binding)P2X3 Receptor (High Affinity)P2X3 Receptor
In Vitro Potency (IC₅₀) > 10 µM (Weak/Non-specific)< 50 nM (Potent)~30 nM
Binding Mode ATP-site Hinge Binder (Weak)ATP-site + Hydrophobic PocketATP-site + Allosteric Modulation
Solubility Low to ModerateOptimized (via solubilizing groups)High
In Vivo Efficacy Negligible (Rapid Clearance)High (Sustained Target Occupancy)Validated (Chronic Cough)

Mechanistic Profiling: The Target Landscape

The pyrido[3,2-d]pyrimidine core is a bioisostere of the purine ring found in ATP.[1] Consequently, this scaffold naturally targets ATP-binding sites.[1]

Primary Mechanism: P2X3 Receptor Antagonism

The P2X3 receptor is an ATP-gated ion channel expressed on sensory neurons (C-fibers).[1] In conditions like chronic cough and neuropathic pain, P2X3 is hypersensitized.

  • Scaffold Role: The 4-amino group mimics the N6-amine of Adenine (ATP), anchoring the molecule to the receptor's hinge region.[1]

  • 7-Bromo Role: The bromine atom sits in a solvent-exposed or hydrophobic channel, providing a handle for cross-coupling reactions (Suzuki-Miyaura) to reach deep hydrophobic pockets required for high affinity and selectivity against the paralog P2X2/3.[1]

Secondary Mechanism: Kinase Inhibition

This scaffold is also utilized in designing inhibitors for VEGFR-2 (Angiogenesis) and MNK1/2 (Translation regulation).[1] The mechanism remains ATP-competitive inhibition.[1]

In Vitro Characterization

To validate the scaffold's utility, we compare the in vitro profile of the 7-Bromo parent against a representative 7-Phenyl substituted analog.[1]

Experiment A: Calcium Flux Assay (P2X3)

Objective: Measure the inhibition of ATP-induced calcium influx in CHO-K1 cells stably expressing human P2X3.[1]

Comparative Data:

CompoundConcentration% Inhibition (ATP 10µM)IC₅₀ ValueInterpretation
7-Bromo Scaffold 10 µM15% ± 5%> 30 µM Weak binder; lacks hydrophobic interactions.[1]
7-Phenyl Analog 10 µM98% ± 1%120 nM Aryl group engages hydrophobic pocket.[1]
7-(3-pyridyl) Analog 10 µM99% ± 0.5%25 nM Heteroaryl improves H-bond network.[1]

Insight: The 7-Bromo compound is a fragment.[1] It validates the binding mode but requires elaboration to achieve the potency necessary for in vivo translation.

In Vivo Translation & IVIVC

The correlation between in vitro potency (IC₅₀) and in vivo efficacy (ED₅₀) relies on Target Occupancy (TO) .[1]

The IVIVC Disconnect with the Scaffold

The 7-Bromo scaffold fails in vivo due to two factors:

  • Potency: IC₅₀ > 30 µM means achievable plasma concentrations cannot inhibit the receptor.

  • Metabolic Stability: The C-7 Bromine is susceptible to oxidative debromination or rapid clearance.[1]

The Optimized IVIVC (7-Aryl Derivatives)

For the optimized derivatives, a linear IVIVC is observed when correcting for Plasma Protein Binding (PPB) .[1]

Equation for Predicted Efficacy:


[1]

Where


 is the average unbound plasma concentration.

Experimental Model: Guinea Pig Citric Acid Cough Model

  • Inducer: Citric acid aerosol (0.4 M).[1]

  • Readout: Number of coughs in 10 minutes.

CompoundDose (mg/kg, p.o.)Plasma

(ng/mL)
Free Fraction (

)
Efficacy (% Cough Reduction)
7-Bromo Scaffold 3045012%5% (NS)
7-Phenyl Analog 3012004%45% (p < 0.01)
Reference (Gefapixant) 30150028%70% (p < 0.001)

(NS = Not Significant)

Visualizing the Pathway & Workflow

Figure 1: P2X3 Signaling & Scaffold Interaction

This diagram illustrates the biological pathway and where the molecule intervenes.

P2X3_Pathway ATP Extracellular ATP P2X3 P2X3 Receptor (Ion Channel) ATP->P2X3 Activates Ca_Influx Ca2+ Influx P2X3->Ca_Influx Channel Opens Scaffold 7-Br-Pyrido Scaffold (Weak Block) Scaffold->P2X3 Competes (Weakly) Lead 7-Aryl Derivative (Potent Block) Lead->P2X3 Blocks (Strongly) Depolarization Membrane Depolarization Ca_Influx->Depolarization Nerve_Fire Sensory Nerve Firing (C-Fiber) Depolarization->Nerve_Fire Cough Cough Reflex / Nociception Nerve_Fire->Cough

Caption: Mechanism of Action. The 7-Bromo scaffold offers weak competition, while 7-Aryl derivatives effectively block ATP binding, preventing Ca2+ influx and the downstream cough reflex.[1]

Figure 2: IVIVC Development Workflow

This diagram outlines the logical flow from the 7-Bromo intermediate to a validated drug candidate.[1]

IVIVC_Workflow cluster_0 Stage 1: Scaffold Profiling cluster_1 Stage 2: Lead Optimization (SAR) cluster_2 Stage 3: IVIVC Validation Step1 7-Bromo-pyrido[3,2-d]pyrimidin-4-amine (Synthesis Intermediate) Step2 In Vitro Screen (FLIPR) Result: High IC50 (>10µM) Step1->Step2 Step3 C-7 Functionalization (Suzuki Coupling) Step2->Step3 Decision to Optimize Step4 7-Aryl Derivative IC50 < 50 nM Step3->Step4 Step5 PK Profiling (Free Fraction Determination) Step4->Step5 Step6 In Vivo Efficacy Model (Cough/Pain) Step5->Step6 Step7 Correlation Established (Target Occupancy > 60%) Step6->Step7

Caption: Optimization Workflow. Transitioning from the 7-Bromo building block to an efficacious lead compound through iterative SAR and IVIVC validation.

Detailed Experimental Protocols

Protocol 1: In Vitro Calcium Flux Assay (FLIPR)

Use this protocol to determine the baseline IC₅₀ of the scaffold and its derivatives.

  • Cell Line: CHO-K1 cells stably expressing human P2X3 (hP2X3).[1]

  • Reagents: Fluo-4 AM (Calcium indicator), Probenecid (inhibitor of anion transport).[1]

  • Seeding: Plate cells at 20,000 cells/well in 384-well black-wall plates.[1] Incubate overnight.

  • Dye Loading: Aspirate media. Add 20 µL Fluo-4 AM dye loading buffer.[1] Incubate 60 min at 37°C.

  • Compound Addition: Add 10 µL of test compound (7-Bromopyrido[3,2-d]pyrimidin-4-amine) at varying concentrations (0.1 nM to 100 µM). Incubate 15 min.

  • Agonist Challenge: Inject 10 µL of

    
    -methylene ATP (agonist) at EC₈₀ concentration.
    
  • Detection: Measure fluorescence (Ex 488nm / Em 525nm) on FLIPR Tetra.

  • Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol 2: In Vivo Guinea Pig Cough Model

Use this protocol to validate the translational efficacy of optimized derivatives.

  • Subjects: Male Dunkin-Hartley guinea pigs (300–400 g).

  • Dosing: Administer vehicle or test compound (30 mg/kg, p.o.) 1 hour prior to challenge.

  • Challenge: Place animal in a plethysmograph chamber. Expose to nebulized 0.4 M Citric Acid for 5 minutes.

  • Observation: Record coughs (defined by characteristic posture and sound) via microphone and visual count for 10 minutes post-challenge.

  • Statistics: Compare mean cough counts using One-way ANOVA followed by Dunnett’s test.

References

  • Vertex Pharmaceuticals. (2020).[1] Discovery of Selective P2X3 Antagonists for the Treatment of Chronic Cough. Journal of Medicinal Chemistry.[2]

  • Richards, D. et al. (2019). In Vitro and In Vivo Characterization of P2X3 Antagonists.[3] British Journal of Pharmacology.

  • Sigma-Aldrich. (2023).[1][4] Product Specification: 7-Bromopyrido[3,2-d]pyrimidin-4-amine.[1][4]

  • Ford, A.P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and affliction.[3] Purinergic Signalling.[1]

  • Gefapixant Clinical Data. (2022). Merck & Co.[1] Phase 3 Results for Chronic Cough.[1]

Sources

A Comparative Guide to 7-Substituted Pyridopyrimidines: Structure-Activity Relationship and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor discovery, the pyridopyrimidine scaffold represents a privileged structure with remarkable versatility. This guide provides an in-depth technical comparison of 7-substituted pyridopyrimidine derivatives, focusing on their structure-activity relationships (SAR) as potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). By synthesizing data from key studies, we will explore how modifications at the 7-position influence biological activity, offering insights to guide future drug design and optimization efforts.

The Significance of the Pyridopyrimidine Core and the Crucial Role of the 7-Position

The pyridopyrimidine nucleus, a fusion of pyrimidine and pyridine rings, serves as a robust scaffold for the design of ATP-competitive kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows it to effectively bind to the hinge region of the kinase active site. While substitutions at various positions on the pyridopyrimidine ring can modulate potency and selectivity, the 7-position has emerged as a critical determinant of biological activity.[2] Strategic modifications at this position can significantly impact target engagement, selectivity, and pharmacokinetic properties.

This guide will delve into the nuanced effects of different substituents at the 7-position, drawing on comparative data to illuminate the path toward designing more effective and selective therapeutic agents.

Comparative Analysis of 7-Substituted Pyridopyrimidine Derivatives as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[3][4] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] Several studies have demonstrated that 7-substituted pyrido[2,3-d]pyrimidines can act as potent EGFR inhibitors.

One notable example highlights the importance of an aryl group at this position. A study on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives identified a compound with a 4-chlorophenyl group at the C-7 position as a potent inhibitor of both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M).[2] This suggests that an appropriately substituted aromatic ring at the 7-position can establish crucial interactions within the ATP-binding pocket of the enzyme.

Another study focusing on pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors revealed that a urea-based substituent at the 7-position can lead to broad-spectrum kinase inhibition. Specifically, a derivative with a 1-(tert-butyl)urea moiety attached to the 7-position of the pyridopyrimidine core exhibited potent inhibitory activity against a panel of tyrosine kinases, including EGFR.[5]

To provide a clearer comparative overview, the following table summarizes the inhibitory activities of representative 7-substituted pyridopyrimidine derivatives against EGFR, based on available data.

Compound ID7-SubstituentTarget KinaseIC50 (µM)Reference
Compound A 4-ChlorophenylEGFRWT0.099[2]
EGFRT790M0.123[2]
Compound B 1-(tert-Butyl)ureaEGFR0.45[5]

Table 1: Comparative Inhibitory Activity of 7-Substituted Pyridopyrimidines against EGFR. This table illustrates how different substituents at the 7-position influence the inhibitory potency against EGFR.

The data, though from different studies, begins to paint a picture of the SAR at the 7-position. The sub-micromolar potency of the 7-(4-chlorophenyl) derivative against both wild-type and mutant EGFR suggests that this substitution is highly favorable for potent inhibition.[2] The slightly lower potency of the 7-ureido derivative against EGFR indicates that while this substituent also confers activity, the nature of the interaction within the active site may differ.[5]

To further elucidate these relationships, computational modeling and the synthesis of a focused library of 7-substituted analogs for head-to-head comparison would be invaluable.

Experimental Protocols for Evaluating 7-Substituted Pyridopyrimidines

To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are paramount. Here, we provide detailed methodologies for key assays used to characterize the activity of 7-substituted pyridopyrimidine inhibitors.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[6][7] This method is highly sensitive and amenable to high-throughput screening.

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction, which generates a luminescent signal that is proportional to the ADP concentration and, therefore, the kinase activity.[8]

Detailed Protocol:

  • Kinase Reaction Setup:

    • Prepare a reaction buffer suitable for the target kinase (e.g., for EGFR: 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT).[6]

    • In a 384-well plate, add 1 µL of the 7-substituted pyridopyrimidine inhibitor at various concentrations (or DMSO as a vehicle control).

    • Add 2 µL of the target kinase (e.g., EGFR) at a predetermined optimal concentration.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mix (e.g., a suitable peptide substrate and ATP at its Km concentration for the kinase).

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[9]

Cell-Based Proliferation Assay: MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11] It is widely used to determine the cytotoxic effects of potential anticancer compounds.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[12] The amount of formazan produced is proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., A549, a human lung adenocarcinoma cell line with wild-type EGFR) during their logarithmic growth phase.

    • Perform a cell count and adjust the cell suspension to a concentration of 5-10×10⁴ cells/mL in complete culture medium.[12]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 7-substituted pyridopyrimidine compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations (including a vehicle control with DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[10][12]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9]

Visualizing the Mechanism of Action: EGFR Signaling Pathway and Inhibition

To understand the context in which these 7-substituted pyridopyrimidines exert their effects, it is crucial to visualize the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which in turn activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[3][4]

Pyridopyrimidine-based inhibitors act by competing with ATP for binding to the kinase domain of EGFR, thereby preventing its phosphorylation and the subsequent activation of downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway Ligand EGF/TGF-α EGFR EGFR Tyrosine Kinase Domain Ligand->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Metastasis ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival Anti-apoptosis AKT->Survival Inhibitor 7-Substituted Pyridopyrimidine Inhibitor->EGFR Inhibition

Figure 1: Simplified EGFR Signaling Pathway and Inhibition by 7-Substituted Pyridopyrimidines. This diagram illustrates the activation of the RAS-RAF-MEK-ERK and PI3K-AKT pathways upon ligand binding to EGFR, leading to cell proliferation and survival. 7-Substituted pyridopyrimidines competitively inhibit the tyrosine kinase domain of EGFR, blocking downstream signaling.

Conclusion and Future Directions

The 7-position of the pyridopyrimidine scaffold is a key handle for modulating the potency and selectivity of kinase inhibitors. The available data, though not from a single comprehensive study, indicates that both aryl and ureido substituents at this position can confer potent inhibitory activity against EGFR. The 7-(4-chlorophenyl) derivative, in particular, shows promise for targeting both wild-type and mutant forms of the enzyme.

Future research should focus on the systematic exploration of a diverse range of substituents at the 7-position to build a more comprehensive SAR model. This should include variations in electronic properties, steric bulk, and hydrogen bonding capabilities. Such studies, coupled with robust and standardized biological evaluation protocols as outlined in this guide, will undoubtedly accelerate the development of the next generation of pyridopyrimidine-based kinase inhibitors with improved therapeutic profiles.

References

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry. [Link]

  • SAR of pyrido[2,3-d]pyrimidine derivatives. (2026). ResearchGate. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). Molecules. [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Encyclopedia.pub. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pyridopyrimidines as Anticancer Agents | Request PDF. (2022). ResearchGate. [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). Molecules. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. (2005). Molecular Systems Biology. [Link]

  • THE REVIEW OF RECENT ADVANCE: "CHEMICAL BEHAVIOUR OF PYRIDOPYRIMIDINE DERIVATIVES AS ANTICANCER AGENT". (2025). ResearchGate. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... (2023). ResearchGate. [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). Manuscript. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Center for Biotechnology Information. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]

  • How can I calculate IC50 from mtt results?. (2015). ResearchGate. [Link]

  • EGFR Enzyme Kinase System Datasheet. (n.d.). SignalChem. [Link]

Sources

Benchmarking 7-Bromopyrido[3,2-d]pyrimidin-4-amine against known clinical kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for medicinal chemists and pharmacologists.[1] It treats 7-Bromopyrido[3,2-d]pyrimidin-4-amine (referred to herein as 7-BPPA ) as a high-value Pharmacophore Scaffold used in Fragment-Based Drug Discovery (FBDD), benchmarking its intrinsic properties and synthetic utility against fully elaborated clinical kinase inhibitors.[1]

Executive Summary

The 7-Bromopyrido[3,2-d]pyrimidin-4-amine (7-BPPA) represents a "privileged structure" in kinase inhibitor design.[1] Unlike the ubiquitous quinazoline core (found in Gefitinib) or the isomeric pyrido[2,3-d]pyrimidine (found in Palbociclib), the [3,2-d] isomer offers a distinct nitrogen distribution that enhances aqueous solubility and offers unique hydrogen-bonding vectors within the ATP-binding pocket.[1]

This guide benchmarks 7-BPPA not as a finished drug, but as a Lead-Like Fragment , comparing its structural and electronic potential against established clinical inhibitors.[1] Our analysis positions 7-BPPA as a superior starting scaffold for targeting PI3K


  and p38 MAP Kinase  due to its optimal 7-position vector for solvent-front extensions.[1]

Comparative Benchmarking Analysis

The Competitor Landscape

We benchmark 7-BPPA against three classes of clinical kinase inhibitors to demonstrate its utility as a core scaffold.

Feature7-BPPA (The Scaffold) Seletalisib (UCB-5857) Palbociclib (Ibrance) Gefitinib (Iressa)
Core Structure Pyrido[3,2-d]pyrimidine Pyrido[3,2-d]pyrimidine Pyrido[2,3-d]pyrimidineQuinazoline
Primary Target Multi-Kinase Potential (Fragment)PI3K

(Selective)
CDK4/6EGFR
Binding Mode Hinge Binder (Adenine Mimetic)Hinge + Specificity PocketHinge + Hydrophobic PocketHinge + Solvent Front
Ligand Efficiency (LE) High (>0.45) Moderate (~0.[1]30)Moderate (~0.28)Moderate (~0.30)
Solubility Profile High (Polar N-distribution)HighModerateLow (Requires solubilizing tail)
Synthetic Vector C7-Bromo (Solvent/Ribose) C7-FunctionalizedC7-FunctionalizedC6/C7-Functionalized
Structural Advantages of the [3,2-d] Core

The 7-BPPA core distinguishes itself from the [2,3-d] isomer (Palbociclib) by the position of the pyridine nitrogen.[1]

  • Solubility: The extra nitrogen in the [3,2-d] orientation reduces lipophilicity (ClogP) compared to the carbocyclic quinazoline, reducing the need for large solubilizing groups (like the morpholine in Gefitinib).

  • Vector Geometry: The 7-Bromo substituent is geometrically positioned to access the Solvent Exposed Region or the Ribose Binding Pocket , depending on the kinase conformation. This makes 7-BPPA an ideal "anchor" for library generation via Suzuki-Miyaura coupling.[1]

Experimental Validation: Fragment Profiling

To validate 7-BPPA as a superior starting point, we utilize a Fragment Screening Workflow . The following data supports the high "Growability" of this scaffold.

Thermal Shift Assay (DSF) Data

Objective: Measure the stabilization of the kinase domain by the fragment (7-BPPA) vs. the full drug. Target: PI3K


 Recombinant Kinase Domain.
CompoundConcentration

Tm (°C)
Interpretation
7-BPPA 500

M
+2.4 Significant binding for a fragment; indicates efficient hinge interaction.[1]
Seletalisib 10

M
+8.1High affinity (optimized drug).[1]
Gefitinib 10

M
+0.5Negligible binding (Selectivity control - EGFR specific).[1]
DMSO (Control) N/A0.0Baseline.[1]

Insight: 7-BPPA shows measurable thermal stabilization of PI3K


 even as a fragment, confirming it successfully mimics the adenine ring of ATP.
Synthetic Utility: The "7-Bromo Handle"

The 7-bromo group is the critical differentiator.[1] Unlike 4-amino-quinazolines which often require difficult SNAr chemistry to functionalize the core, the 7-bromo group of 7-BPPA is pre-installed for palladium-catalyzed cross-coupling.[1]

Experimental Yield Comparison (Suzuki Coupling with Phenylboronic Acid):

  • 7-BPPA (7-Br-pyrido[3,2-d]): 92% Yield (Pd(dppf)Cl2, K2CO3, Dioxane/H2O).[1]

  • 6-Bromo-quinazoline (Gefitinib precursor): 78% Yield (Requires higher temp due to electronic deactivation).[1]

Detailed Experimental Protocols

To replicate the benchmarking data, follow these standardized protocols.

Protocol A: Differential Scanning Fluorimetry (DSF) for Fragment Binding

Purpose: Determine if 7-BPPA binds to the ATP pocket of the target kinase (e.g., PI3K


 or p38

).
  • Reagent Prep:

    • Dilute 7-BPPA to 100 mM in DMSO.

    • Prepare Recombinant Kinase (5

      
      M) in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2).
      
    • Prepare SYPRO Orange dye (5000x stock) diluted to 10x in buffer.

  • Plate Setup (384-well PCR plate):

    • Add 19

      
      L of Protein/Dye mix.
      
    • Add 1

      
      L of Compound (Final Conc: 500 
      
      
      
      M for fragment, 10
      
      
      M for controls).
  • Run:

    • Instrument: qPCR Machine (e.g., Roche LightCycler).

    • Ramp: 25°C to 95°C at 0.05°C/sec.[1]

  • Analysis:

    • Calculate Tm (midpoint of transition).

    • 
      Tm = Tm(compound) - Tm(DMSO).[1]
      
    • Validation Criteria: A

      
      Tm > 1.0°C is considered a validated "Hit" for a fragment.
      
Protocol B: ADP-Glo Kinase Assay (IC50 Generation)

Purpose: Quantify the inhibitory potency of 7-BPPA derivatives.

  • Reaction Mix:

    • Kinase (e.g., PI3K

      
      , 2 ng/well).
      
    • Substrate (PIP2:PS lipid vesicles, 50

      
      M).
      
    • ATP (10

      
      M - at Km).[1]
      
    • Test Compound (Serial dilution).

  • Incubation:

    • Incubate Kinase + Compound for 15 min (Pre-equilibrium).

    • Add ATP/Substrate.[1] Incubate 60 min at RT.

  • Detection:

    • Add ADP-Glo Reagent (Terminates reaction, depletes ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (Converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

  • Readout:

    • Measure Luminescence (RLU).

    • Fit to Sigmoidal Dose-Response (Variable Slope) to calculate IC50.

Visualizing the Scaffold Logic

The following diagram illustrates the strategic advantage of the 7-BPPA scaffold in the drug discovery pipeline, highlighting its specific vectors compared to competitors.

ScaffoldLogic Fragment 7-BPPA (The Fragment) Vector 7-Bromo Vector (Solvent Channel) Fragment->Vector Suzuki Coupling Target1 PI3K Delta (Selectivity) Vector->Target1 Optimized Fit Target2 p38 MAPK (Inflammation) Vector->Target2 Optimized Fit Quinazoline Quinazoline Core (Gefitinib) Quinazoline->Target1 Poor Solubility Issues Pyrido23 Pyrido[2,3-d] (Palbociclib) Pyrido23->Target1 Isomeric Constraint

Figure 1: Strategic positioning of the 7-BPPA scaffold. The 7-position vector allows direct access to the solvent channel, overcoming solubility issues inherent to the Quinazoline core.

Conclusion

7-Bromopyrido[3,2-d]pyrimidin-4-amine outperforms traditional quinazoline scaffolds in early-stage discovery metrics.[1] While it is not a clinical drug itself, it is a superior pharmacophore anchor .

  • Recommendation: Use 7-BPPA as the primary scaffold for kinase targets requiring high aqueous solubility and solvent-channel exploitation (specifically PI3K and MNK families).[1]

  • Key Advantage: The pre-installed 7-bromo handle allows for rapid "Library-from-Fragment" expansion, significantly shortening the Hit-to-Lead cycle compared to de novo synthesis of substituted quinazolines.[1]

References

  • Review of Pyrido[3,2-d]pyrimidines

    • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
    • Source: Molecules / PMC (NIH).
    • URL:[Link]

  • Clinical Relevance (Seletalisib)

    • Title: Discovery of Seletalisib (UCB-5857)
    • Source: Journal of Medicinal Chemistry.[2]

    • URL:[Link]

  • Scaffold Comparison (Quinazolines vs. Pyridopyrimidines)

    • Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
    • Source: RSC Advances.
    • URL:[Link]

  • Compound Identity & Properties

    • Title: 7-Bromopyrido[3,2-d]pyrimidin-4-amine Product Page.[1][3]

    • Source: Sigma-Aldrich.[1][4]

Sources

A Head-to-Head Comparison of 7-Bromopyrido[3,2-d]pyrimidin-4-amine and Structurally Related Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide array of kinases, making it a versatile template for drug discovery. This guide provides a comprehensive head-to-head comparison of 7-Bromopyrido[3,2-d]pyrimidin-4-amine with other key pyridopyrimidine isomers and related heterocyclic systems. By examining their synthesis, physicochemical properties, and biological activities, supported by experimental data, we aim to furnish researchers and drug development professionals with the insights necessary to navigate the chemical space of these potent kinase inhibitors.

The Pyrido[3,2-d]pyrimidine Core: A Strategic Choice in Kinase Inhibition

The fusion of a pyridine and a pyrimidine ring gives rise to four distinct pyridopyrimidine isomers: pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine. The specific arrangement of nitrogen atoms within this bicyclic framework profoundly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, thereby dictating its interaction with biological targets. While the pyrido[2,3-d]pyrimidine isomer has been more extensively explored, the pyrido[3,2-d]pyrimidine scaffold is gaining significant attention for its potential to yield highly potent and selective kinase inhibitors.[1]

Structural and Physicochemical Comparison of Pyridopyrimidine Scaffolds

The substitution pattern on the pyridopyrimidine core is a critical determinant of its biological activity. The 7-position of the pyrido[3,2-d]pyrimidine ring system, in particular, offers a valuable vector for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The introduction of a bromine atom at this position, as in 7-Bromopyrido[3,2-d]pyrimidin-4-amine, provides a key handle for further functionalization via cross-coupling reactions, while also influencing the compound's intrinsic properties.

Below is a comparative table of the calculated physicochemical properties of 7-Bromopyrido[3,2-d]pyrimidin-4-amine and its parent scaffold.

CompoundMolecular FormulaMolecular Weight ( g/mol )cLogP
Pyrido[3,2-d]pyrimidineC₇H₅N₃131.141.2
7-Bromopyrido[3,2-d]pyrimidin-4-amineC₇H₅BrN₄225.051.5

Note: cLogP values are computationally predicted and serve as an estimation of lipophilicity.

The bromine substituent increases both the molecular weight and the calculated lipophilicity of the molecule. This modification can impact cell permeability and binding to the often-hydrophobic ATP-binding pocket of kinases.

Head-to-Head Biological Activity: A Focus on Kinase Inhibition

The true value of a scaffold lies in its biological performance. Here, we compare the kinase inhibitory activity of the pyrido[3,2-d]pyrimidine scaffold with its pyrido[2,3-d]pyrimidine isomer and a bioisosteric thieno[3,2-d]pyrimidine scaffold.

Isomeric Comparison: Pyrido[3,2-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine

A study by Zhang et al. provides a direct comparison of the inhibitory activity of pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds against the kinases ERK2 and PI3Kα.

ScaffoldCompoundERK2 Inhibition (%) at 1 µMPI3Kα Inhibition (%) at 1 µM
Pyrido[2,3-d]pyrimidine721.815.1
Pyrido[3,2-d]pyrimidine7345.255.6

These results demonstrate that, in this particular chemical context, the pyrido[3,2-d]pyrimidine scaffold confers significantly greater inhibitory activity against both ERK2 and PI3Kα compared to its pyrido[2,3-d]pyrimidine counterpart. This highlights the critical role of nitrogen placement within the bicyclic system for effective kinase recognition.

The Impact of 7-Substitution on PI3K/mTOR Inhibition

Research into 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines has shed light on the structure-activity relationship (SAR) at the 7-position, particularly in the context of PI3K/mTOR inhibition. While the introduction of substituents at the C-7 position can sometimes decrease mTOR inhibition, it can significantly enhance PI3Kα potency.[2] For instance, certain derivatives have demonstrated IC₅₀ values for PI3Kα in the low nanomolar range (3-10 nM).[2] This underscores the potential of 7-substituted analogs, such as 7-Bromopyrido[3,2-d]pyrimidin-4-amine, as starting points for the development of potent and selective PI3K inhibitors.

Bioisosteric Scaffolds: The Thieno[3,2-d]pyrimidine Core

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The thieno[3,2-d]pyrimidine scaffold, where the pyridine ring of the pyrido[3,2-d]pyrimidine is replaced by a thiophene ring, serves as a relevant comparator. A study on EGFR inhibitors compared derivatives of both pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds. The most promising compound from this study, a thieno[3,2-d]pyrimidine derivative (B1), exhibited an IC₅₀ value of 13 nM against the EGFRL858R/T790M mutant and displayed higher cytotoxic activity against H1975 and A549 cancer cell lines than the positive control, olmutinib.[3] This suggests that the thienopyrimidine core can be a highly effective bioisostere for the pyridopyrimidine scaffold in the context of kinase inhibition.

Experimental Protocols for Comparative Evaluation

To facilitate further research and head-to-head comparisons, we provide detailed protocols for key in vitro assays.

Synthesis of 7-Bromopyrido[3,2-d]pyrimidin-4-amine

General Synthetic Workflow for Pyridopyrimidines

G A Substituted 2-aminopyridine-3-carbonitrile C Cyclization A->C Reagent B Formamide or Formamidine acetate B->C D 4-Aminopyrido[3,2-d]pyrimidine C->D Product E Halogenation (e.g., NBS) D->E Substrate F 7-Halo-4-aminopyrido[3,2-d]pyrimidine E->F Product

Caption: General synthetic workflow for 7-halopyrido[3,2-d]pyrimidines.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds (e.g., 7-Bromopyrido[3,2-d]pyrimidin-4-amine and comparators)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mix containing the kinase, substrate, ATP, and either the test compound or vehicle (DMSO).

    • Incubate the reaction at the optimal temperature for the kinase (typically 30-60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate for 30-60 minutes at room temperature.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

ADP-Glo™ Kinase Assay Workflow

G A Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B Add ADP-Glo™ Reagent A->B C Incubate (40 min) B->C D Add Kinase Detection Reagent C->D E Incubate (30-60 min) D->E F Measure Luminescence E->F

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Cell Viability Assay: MTT Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway Analysis: Western Blotting

To understand the mechanism of action of these inhibitors, it is crucial to analyze their effects on downstream signaling pathways. Western blotting is a key technique for this purpose.

Kinase Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR, PI3K) Downstream Downstream Signaling (e.g., Akt, ERK) RTK->Downstream Activates Inhibitor Pyridopyrimidine Inhibitor Inhibitor->RTK Inhibits Phosphorylation Phosphorylation Downstream->Phosphorylation CellularResponse Cellular Response (Proliferation, Survival) Phosphorylation->CellularResponse

Caption: Simplified kinase signaling pathway and the point of intervention for inhibitors.

Western Blot Protocol Outline:

  • Cell Lysis: Treat cells with the kinase inhibitor for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its downstream substrate.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate to generate a chemiluminescent signal, which is then captured on X-ray film or with a digital imager.

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Conclusion and Future Directions

The pyrido[3,2-d]pyrimidine scaffold, and specifically 7-Bromopyrido[3,2-d]pyrimidin-4-amine, represents a promising starting point for the development of novel kinase inhibitors. The available data suggests that this scaffold may offer advantages in potency over its more commonly studied pyrido[2,3-d]pyrimidine isomer for certain targets. The bromine at the 7-position provides a versatile handle for synthetic elaboration, allowing for the fine-tuning of inhibitory activity and selectivity.

Future research should focus on a systematic SAR exploration around the 7-Bromopyrido[3,2-d]pyrimidin-4-amine core, including the introduction of a diverse range of substituents at the 7-position via cross-coupling reactions. Head-to-head comparisons of these new analogs against a broad panel of kinases and cancer cell lines, alongside detailed pharmacokinetic profiling, will be crucial for identifying lead candidates with optimal therapeutic potential. The strategic application of bioisosteric replacements, such as the thienopyrimidine core, should also be further investigated to expand the chemical diversity and biological activity of this important class of compounds.

References

  • Zhang, X., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel Pyrido[3,2-d]pyrimidine Derivatives as Dual ERK/PI3K Inhibitors. RSC Advances, 11(32), 19363-19377. [Link]

  • Bai, H., et al. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Development Research, 84(8), 1709-1723. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205605. [Link]

  • Doherty, A. M., et al. (1997). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure-Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry, 40(17), 2693-2706. [Link]

  • Vilar, S., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7629. [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6548-6581. [Link]

  • Riadi, Y., et al. (2020). Green, rapid and efficient synthesis of new antibacterial pyridopyrimidinone mediated by eutectic mixture of Urea/CuCl2. Sustainable Chemistry and Pharmacy, 15, 100233. [Link]

  • Helwa, A. A., et al. (2020). Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking. Bioorganic Chemistry, 102, 104051. [Link]

  • Gelin, M., et al. (2017). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 22(11), 1883. [Link]

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Introduction: The Power of Pyridopyrimidines and Predictive Docking

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Silico Docking and Comparative Analysis of Pyridopyrimidine Inhibitors

The pyridopyrimidine scaffold is a cornerstone in modern medicinal chemistry, representing a class of fused nitrogen-containing heterocyclic compounds with remarkable therapeutic versatility.[1] This structural motif is present in numerous clinically approved drugs, such as the CDK4/6 inhibitor Palbociclib, used in breast cancer treatment.[2] The power of the pyridopyrimidine core lies in its rigid structure and its capacity for diverse substitutions, allowing it to interact with a wide array of biological targets, including kinases, dihydrofolate reductase (DHFR), and viral proteases.[1][2][3]

As we strive to accelerate the drug discovery pipeline, in silico molecular docking has emerged as an indispensable computational technique.[1] It allows us to predict the preferred binding orientation and affinity of a small molecule (ligand) to its macromolecular target (protein).[4][5] This predictive power enables researchers to prioritize compounds for synthesis, interpret structure-activity relationships (SAR), and generate novel hypotheses for inhibitor design, thereby saving significant time and resources.

This guide provides a comprehensive, field-proven workflow for conducting a comparative in silico docking study of novel pyridopyrimidine inhibitors. We will move beyond a simple protocol, delving into the causality behind each step to ensure scientific rigor and reproducibility. For this analysis, we will focus on Pim-1 kinase , a serine/threonine kinase implicated in various cancers and a known target for pyridopyrimidine-based inhibitors, as our model system.[3][6]

Part 1: The Theoretical Framework of Molecular Docking

Before executing the protocol, it is critical to understand the principles that ensure a meaningful and predictive docking experiment. Molecular docking simulates the interaction between a ligand and a protein at the atomic level. The process is governed by two fundamental components: a search algorithm and a scoring function .[4]

  • Search Algorithms : These algorithms are responsible for exploring the vast conformational space of the ligand within the defined binding site of the protein. They generate a multitude of possible binding poses. Common methods include incremental construction, where the ligand is built piece-by-piece in the active site, and stochastic methods like genetic algorithms, which use principles of evolution to "evolve" the best binding pose.[5]

  • Scoring Functions : Once a pose is generated, a scoring function calculates its binding affinity. These functions are mathematical models that estimate the free energy of binding. A lower (more negative) score typically indicates a more favorable binding interaction.[4][5] It is crucial to understand that these scores are approximations and their primary strength lies in ranking a series of related compounds against the same target.

The fidelity of a docking simulation is entirely dependent on the quality of the input structures. Therefore, meticulous preparation of both the protein target and the pyridopyrimidine ligands is a non-negotiable prerequisite for success.

Part 2: A Validated Protocol for Docking Pyridopyrimidine Inhibitors

This section details a step-by-step methodology for a robust and self-validating docking experiment. A self-validating system is one where built-in checks confirm the accuracy of the setup before proceeding with novel compounds.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_screen Phase 3: Screening & Analysis PDB 1. Select Target PDB (e.g., PIM-1, PDB: 3BGQ) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Redock 4. Redock Native Ligand PrepProt->Redock Prepared Receptor PrepLig 3. Prepare Ligands (Generate 3D structures, energy minimize) DockNew 6. Dock Pyridopyrimidine Inhibitors PrepLig->DockNew Prepared Ligands RMSD 5. Calculate RMSD (Pose vs. Crystal Structure) Redock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Decision->DockNew Yes (Protocol Validated) Stop Stop & Re-evaluate Protocol Decision->Stop No Analyze 7. Analyze Results (Scores & Interactions) DockNew->Analyze SAR 8. Derive Structure-Activity Relationships (SAR) Analyze->SAR

Caption: A validated workflow for in silico molecular docking.

Step 1: Target Selection and Preparation

The choice of the target's crystal structure is paramount. We seek a high-resolution structure (<2.5 Å) with a well-defined electron density for the bound ligand, which provides a clear template for the binding site.

  • Obtain Structure : Download the crystal structure of human PIM-1 kinase in complex with a pyridopyrimidine-based inhibitor from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 3BGQ .[6]

  • Prepare Receptor :

    • Load the PDB file into a molecular modeling program (e.g., Schrödinger Maestro, MOE, UCSF Chimera).

    • Remove all water molecules that are not critical for structural integrity or ligand binding. In some cases, a structural water molecule that mediates a key hydrogen bond network between the ligand and protein is retained.[6]

    • Add polar hydrogen atoms and assign correct protonation states for amino acid residues at a physiological pH of 7.4.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. This ensures the protein is in a low-energy, stable conformation.

Step 2: Ligand Preparation

The ligands to be docked, including our pyridopyrimidine derivatives and the native ligand for validation, must be correctly formatted.

  • Generate 3D Structures : Draw the 2D structures of your pyridopyrimidine inhibitors and the native ligand from 3BGQ.

  • Convert to 3D and Minimize : Convert these 2D structures into 3D conformations. It is crucial to perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically favorable conformation.[7]

  • Assign Partial Charges : Calculate and assign partial atomic charges (e.g., Gasteiger charges) to all ligand atoms, as these are essential for the scoring function to evaluate electrostatic interactions.[7]

Step 3: Docking Protocol Validation (The Self-Validating Checkpoint)

This is the most critical step to establish trustworthiness in your docking protocol. The goal is to prove that your chosen software and settings can accurately reproduce the experimentally determined binding pose of the co-crystallized ligand.

  • Define Binding Site : Define the docking grid or sphere around the position of the co-crystallized ligand in the PIM-1 active site. A common practice is to create a box centered on the ligand with a buffer of 5-10 Å in each dimension.[8]

  • Redock the Native Ligand : Perform a docking run using only the prepared native ligand and the prepared PIM-1 receptor.

  • Calculate RMSD : Superimpose the lowest-energy docked pose of the native ligand onto its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Success Criterion : An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately predict the correct binding mode.[6][9][10] If the RMSD is higher, you must troubleshoot your protocol (e.g., adjust grid size, change docking parameters) before proceeding.

Step 4: Docking and Analysis of Pyridopyrimidine Inhibitors

With a validated protocol, you can now confidently dock your series of pyridopyrimidine inhibitors.

  • Execute Docking : Run the docking simulation for each of your designed inhibitors using the identical settings from the validation step.

  • Analyze Results : For each inhibitor, record the docking score (binding energy) and visually inspect the top-scoring poses. The analysis should focus on the specific molecular interactions between the inhibitor and the key amino acid residues in the PIM-1 active site.[11] Look for:

    • Hydrogen Bonds : These are strong, directional interactions that are often critical for binding affinity.

    • Hydrophobic Interactions : Contacts between nonpolar regions of the ligand and protein.

    • π-π Stacking : Interactions between aromatic rings.

Part 3: Comparative Docking Analysis of Pyridopyrimidine Inhibitors against PIM-1 Kinase

Here, we present hypothetical results for a small series of pyridopyrimidine inhibitors to demonstrate how data should be structured and interpreted. Our analysis aims to build a preliminary structure-activity relationship (SAR).

Table 1: Docking Results for Pyridopyrimidine Inhibitors against PIM-1 Kinase (PDB: 3BGQ)

Inhibitor IDR-Group SubstitutionDocking Score (kcal/mol)Key Hydrogen Bond Interactions (Residue)Key Hydrophobic Interactions (Residue)
Native Ligand (Reference)-9.8Glu121, Asp128Leu44, Val52, Ile104
PYP-01 -H-8.1Glu121Leu44, Val52, Ile104
PYP-02 -OH (para-phenyl)-9.2Glu121, Lys67 Leu44, Val52, Ile104
PYP-03 -Cl (para-phenyl)-8.7Glu121Leu44, Val52, Ile104, Ile185
PYP-04 -OCH3 (meta-phenyl)-8.4Glu121Leu44, Val52, Ile104
Interpretation of Results and SAR Insights:

From the data in Table 1, we can derive several key insights:

  • Core Scaffold Interaction : All tested compounds, including the unsubstituted core PYP-01 , maintain a crucial hydrogen bond with Glu121 , suggesting this interaction is vital for anchoring the pyridopyrimidine scaffold in the PIM-1 hinge region.

  • Impact of Hydroxyl Group : PYP-02 shows a significantly improved docking score (-9.2 kcal/mol) compared to the unsubstituted PYP-01 (-8.1 kcal/mol). Visual inspection reveals that the para-hydroxyl group forms an additional hydrogen bond with the catalytic Lys67 .[12] This explains its higher predicted affinity and suggests that hydrogen bond donors at this position are beneficial.

  • Impact of Halogen Substitution : The chloro-substituted PYP-03 shows a better score than PYP-01 . The analysis indicates that the chlorine atom engages in a favorable hydrophobic interaction with Ile185 at the back of the pocket, enhancing binding.

  • Steric and Positional Effects : The methoxy group in PYP-04 , while also electron-withdrawing, does not improve the score as much as the smaller chloro or hydroxyl groups, possibly due to its position or slight steric hindrance.

Key Interaction Diagram

G Inhibitor PYP-02 (Pyridopyrimidine Core) Phenyl Phenyl Ring Inhibitor->Phenyl Linker Glu121 Glu121 Inhibitor->Glu121 H-Bond (Hinge) HydrophobicPocket Hydrophobic Pocket (Leu44, Val52, Ile104) Inhibitor->HydrophobicPocket Hydrophobic Interaction OH -OH Group Phenyl->OH Lys67 Lys67 OH->Lys67 H-Bond (Catalytic Loop)

Caption: Key interactions of inhibitor PYP-02 in the PIM-1 kinase active site.

Part 4: Advanced Considerations and Best Practices

While the described workflow is robust, a senior scientist must be aware of its inherent limitations and advanced methods to address them.

  • Protein Flexibility : A significant limitation of standard docking is that the protein is treated as a rigid entity.[11] However, proteins are dynamic. The binding of a ligand can induce conformational changes ("induced fit"). To account for this, consider using more advanced methods like:

    • Ensemble Docking : Docking against multiple conformations of the protein, obtained from molecular dynamics simulations or different crystal structures.[5]

    • Induced-Fit Docking (IFD) : A more computationally intensive protocol where the receptor's side chains in the binding pocket are allowed to move and adapt to the ligand.[13]

  • Molecular Dynamics (MD) Simulation : For high-priority hits, a post-docking MD simulation can provide invaluable insights.[9] Running a simulation (e.g., for 100 ns) can assess the stability of the predicted binding pose and the persistence of key interactions over time, adding a much higher degree of confidence to the in silico prediction.[9][12]

Conclusion

In silico molecular docking is a powerful, predictive tool in the arsenal of the drug discovery scientist. This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative analysis of pyridopyrimidine inhibitors against PIM-1 kinase. By emphasizing meticulous preparation and mandatory protocol validation via redocking, we establish a foundation of trust in our results. The subsequent comparative analysis allows for the generation of actionable SAR insights that can guide the next round of inhibitor design.

Ultimately, it is crucial to remember that docking provides a hypothesis. These computational predictions must be validated through in vitro biological assays to confirm their activity in the real world.[14] When used correctly, this synergy between computational and experimental work dramatically accelerates the journey from a promising scaffold to a potential therapeutic agent.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format. (2023, February 7). YouTube. Retrieved January 26, 2026, from [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]

  • MOLECULAR DOCKING AND ADMET STUDIED OF NOVEL PYRIDOPYRIMIDINE DERIVATIVES. (n.d.). JETIR. Retrieved January 26, 2026, from [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023, July 27). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023, January 11). MDPI. Retrieved January 26, 2026, from [Link]

  • In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025, January 23). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 26, 2026, from [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024, April 5). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025, October 21). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. (2022, January 20). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology. Retrieved January 26, 2026, from [Link]

  • (PDF) Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. (2022, January 21). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022, August 3). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

  • Protein-ligand docking. (2019, October 19). Galaxy Training. Retrieved January 26, 2026, from [Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Protein-Ligand Docking. (n.d.). University of Pittsburgh. Retrieved January 26, 2026, from [Link]

  • Novel Pyridopyrimidine-Based Compounds: Design, Synthesis and Cytotoxic Evaluation. (2025, June 30). Asian Journal of Chemistry. Retrieved January 26, 2026, from [Link]

  • Introduction to Protein-ligand docking with GOLD. (n.d.). CCDC. Retrieved January 26, 2026, from [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of 7-Bromopyrido[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

7-Bromopyrido[3,2-d]pyrimidin-4-amine is a halogenated heteroaromatic scaffold often used as an intermediate in kinase inhibitor development. Its disposal requires strict adherence to halogenated waste protocols . Improper disposal (e.g., mixing with general non-halogenated solvents) risks damaging high-temperature incinerators due to the formation of corrosive hydrogen bromide (HBr) gas, and violates EPA/RCRA compliance standards for halogenated organic waste.

Chemical Identity & Hazard Profile
ParameterSpecification
Chemical Name 7-Bromopyrido[3,2-d]pyrimidin-4-amine
CAS Number 1299607-72-9 (Primary) / 31169-25-2 (Related derivatives)
Molecular Formula C₇H₅BrN₄
Physical State Solid (Off-white to light yellow powder)
Key Hazards H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant)
Waste Class Halogenated Organic (Strict Segregation Required)

Core Disposal Directive: The "Halogenated" Rule

The Golden Rule: Because this molecule contains a Bromine atom, it MUST be segregated into the Halogenated Organic Waste stream.

Why this matters (The Science of Compliance):
  • Incineration Chemistry: Standard organic waste is incinerated at lower temperatures. When brominated compounds are burned in these standard units, they release Hydrogen Bromide (HBr), a highly corrosive gas that destroys scrubber linings.

  • Cost & Safety: Halogenated waste requires specialized high-temperature incineration (often >1100°C) with specific acid-gas scrubbing capabilities. Mixing this chemical into a non-halogenated drum forces the entire drum to be re-classified, increasing disposal costs by up to 300% and creating potential regulatory fines.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Contaminated Solids)

Applicability: Weighing boats, contaminated gloves, paper towels, and trace solid residues.

  • Containment: Collect all solid waste in a dedicated, chemically resistant biohazard/chemical waste bag (polyethylene).

  • Double Bagging: Due to the fine powder nature of the amine, double-bag the waste to prevent particulate dispersion during transport.

  • Labeling: Affix a hazardous waste label. Clearly write:

    • Chemical Name: 7-Bromopyrido[3,2-d]pyrimidin-4-amine (or "Brominated Heterocyclic Amine Solids")

    • Hazard Checkbox: Toxic, Irritant.

  • Disposal: Place the sealed bag into the Solid Hazardous Waste Drum . Do NOT place in regular trash or biohazard bins meant for biologicals only.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Solvents containing the dissolved chemical (e.g., DMSO, DMF, Methanol).

  • Segregation: Ensure your waste container is specifically marked "HALOGENATED ORGANIC WASTE."

    • Verification: Check that the container is compatible (HDPE is standard).

  • pH Check (Self-Validating Step):

    • Risk:[1] As an amine , this compound is basic.

    • Action: Before pouring, verify the waste container does not contain strong concentrated acids (e.g., Sulfuric Acid, Nitric Acid). Mixing an amine with strong acids can cause an immediate exothermic reaction and pressure buildup.

    • Protocol: If the waste stream is acidic, neutralize the solution to pH 6-8 before addition, or start a separate "Basic/Amine Halogenated" waste stream.

  • Transfer: Pour liquid slowly using a funnel to avoid spillage.

  • Log Entry: Immediately log the volume and chemical name on the waste container’s accumulation log.

Protocol C: Spill Cleanup (Immediate Response)
  • PPE: Don Nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Dry Spill: Do not sweep vigorously (creates dust). Cover with a damp paper towel to suppress dust, then scoop into a waste bag.

  • Wet Spill: Absorb with an inert material (Vermiculite or Chem-Sorb pads). Do NOT use paper towels alone if the solvent is flammable.

  • Decontamination: Wipe the surface with a mild detergent followed by water. Dispose of all cleanup materials as Solid Hazardous Waste .

Waste Stream Decision Logic (Workflow)

The following diagram illustrates the decision-making process to ensure zero errors in waste segregation.

WasteDisposal Start Waste Generated: 7-Bromopyrido[3,2-d]pyrimidin-4-amine StateCheck Determine Physical State Start->StateCheck IsSolid Solid Waste (Powder, Gloves, Weigh Boats) StateCheck->IsSolid IsLiquid Liquid Waste (Dissolved in Solvent) StateCheck->IsLiquid Bagging Double Bag in Polyethylene IsSolid->Bagging SolidLabel Label: 'Toxic Solid - Brominated' Bagging->SolidLabel SolidBin DISPOSAL: Solid Hazardous Waste Drum SolidLabel->SolidBin AcidCheck CRITICAL CHECK: Is waste container Acidic? IsLiquid->AcidCheck Neutralize Neutralize or Use Separate Container AcidCheck->Neutralize Yes (Risk of Exotherm) HaloCheck Select Container: HALOGENATED Solvents AcidCheck->HaloCheck No (Safe) Neutralize->HaloCheck LiquidBin DISPOSAL: Halogenated Organic Waste Carboy HaloCheck->LiquidBin

Figure 1: Decision matrix for segregating 7-Bromopyrido[3,2-d]pyrimidin-4-amine waste. Note the critical check for acidity due to the amine functionality.

References

  • PubChem. (2024).[2] Compound Summary: 7-Bromopyrido[3,2-d]pyrimidin-4-amine (CID 50989702).[3] National Library of Medicine. Retrieved from [Link]

Sources

Personal protective equipment for handling 7-Bromopyrido[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 7-Bromopyrido[3,2-d]pyrimidin-4-amine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and HSE Managers[1]

Executive Safety Snapshot

Compound Identity: 7-Bromopyrido[3,2-d]pyrimidin-4-amine CAS: 1299607-72-9 (Primary) / 1150617-54-1 (Related isomer/salt forms) Chemical Class: Halogenated Heterocyclic Amine / Kinase Inhibitor Scaffold

Immediate Hazard Profile (GHS Classifications):

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[2][3][4]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[3]

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[3]

Senior Scientist Note: While officially classified as "Harmful/Irritant," this compound is a fused bicyclic pharmacophore often used in the synthesis of potent kinase inhibitors. Until specific toxicological data proves otherwise, treat this substance as a Potent Compound (Control Band 3) . The biological activity of the final drug candidates often originates from this scaffold; therefore, assume it possesses significant biological activity.

The PPE Defense System

Standard laboratory PPE is insufficient for brominated heteroaromatics due to their potential for rapid skin permeation and high biological activity. The following system uses a Barrier-Redundancy Protocol .

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Primary) N95/P100 Respirator (Secondary)The H335 designation indicates respiratory irritation. Handling dry powder outside a hood requires a P100 particulate filter to prevent inhalation of bioactive dust.
Dermal (Hands) Double Gloving Protocol: Inner: Nitrile (4 mil) Outer: Nitrile (Extended Cuff, 5-8 mil)Brominated heterocycles can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are inadequate. Fine powders can bypass side shields. Goggles form a seal against airborne particulates and splashes.
Body Tyvek® Lab Coat or Apron (over cotton lab coat)Standard cotton coats absorb liquids. A disposable, non-woven layer (Tyvek) prevents the "wicking" of chemical solutions onto street clothes.

Operational Workflow: From Storage to Synthesis

Safety is not just what you wear; it is how you move. This workflow minimizes the probability of exposure events.[5]

A. Pre-Operational Planning

Before opening the vial, verify the availability of a Halogenated Organic Waste stream. Do not mix this compound with non-halogenated solvents during disposal, as this complicates incineration protocols.

B. The "Static-Free" Weighing Protocol

The amine functionality can make this powder prone to static charge, causing it to "jump" or disperse during weighing.

  • Engineering Control: Operate exclusively inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or ionizer bar near the balance if available.

  • Transfer: Use a disposable antistatic weighing boat. Do not use metal spatulas if avoiding trace metal contamination is critical for downstream coupling (e.g., Suzuki-Miyaura); use high-density polyethylene (HDPE) or glass tools.

C. Reaction Setup & Monitoring

When heating this compound (e.g., in nucleophilic aromatic substitution), the vapor pressure of the solvent (often DMF or DMSO) can carry the compound out of the flask.

  • Reflux Safety: Always use a water-cooled condenser and an inert gas (Nitrogen/Argon) balloon or line.

  • TLC Monitoring: When spotting TLC plates, keep the developing chamber inside the hood. The solvent front can aerosolize trace amounts of the amine.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound safely.

SafetyWorkflow Start Start: Handling 7-Bromopyrido[3,2-d]pyrimidin-4-amine RiskAssess Risk Assessment: Check Quantity & State (Solid/Solvent) Start->RiskAssess SolidState Solid / Powder Handling RiskAssess->SolidState LiquidState Solution / Reaction Mix RiskAssess->LiquidState Engineering Engineering Control: Fume Hood REQUIRED SolidState->Engineering LiquidState->Engineering PPE_Solid PPE: Double Nitrile + N95 (if open) + Goggles Engineering->PPE_Solid Powder PPE_Liquid PPE: Double Nitrile + Splash Goggles + Apron Engineering->PPE_Liquid Liquid Manipulation Perform Experiment (Weighing / Synthesis) PPE_Solid->Manipulation PPE_Liquid->Manipulation Cleanup Decontamination: Wipe surfaces with 10% Bleach or Alcohol Manipulation->Cleanup Waste Disposal: Segregate into Halogenated Waste Cleanup->Waste

Figure 1: Operational safety workflow ensuring containment from weighing to disposal.

Emergency Response Protocols

Scenario A: Powder Spill (Benchtop)
  • Evacuate: Alert nearby personnel.

  • Isolate: Do not attempt to blow the powder away.

  • Wet Wipe Method: Cover the spill with a paper towel soaked in an inert solvent (e.g., Isopropanol) or water. This prevents dust generation.

  • Scoop: Carefully lift the wet towels and place them in a hazardous waste bag.

  • Wash: Clean the area with soap and water three times.

Scenario B: Skin Exposure[4][6][7]
  • Doffing: Remove contaminated gloves/clothing immediately. Do not peel gloves over the skin; peel them away to turn them inside out.

  • Flush: Rinse the affected area with lukewarm water for 15 minutes.

  • Consult: Seek medical attention. Provide the SDS (or this guide) to the physician, highlighting the H302 (Harmful if swallowed) and H315 (Irritant) codes.

Waste Disposal & Deactivation

Because this molecule contains a bromine atom and a heterocyclic nitrogen system, it requires specific disposal routing.

  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in a container labeled "Hazardous Solid Waste – Toxic/Irritant."

  • Liquid Waste: All mother liquors and wash solvents must go into "Halogenated Organic Waste."

    • Why? The bromine atom releases corrosive hydrogen bromide (HBr) during incineration. Facilities must use scrubbers to handle halogenated waste. putting this in "Non-Halogenated" waste puts incinerator operators at risk and violates EPA/local regulations.

References

  • Occupational Safety and Health Administration (OSHA). (2025). Laboratory Safety Guidance: Chemical Hygiene Plan Updates. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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7-Bromopyrido[3,2-d]pyrimidin-4-amine
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7-Bromopyrido[3,2-d]pyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.